3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
PQUSDUYMXLRDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking the Therapeutic Potential of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine: A Technical Guide for Drug Development
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional exploration of pharmacophore space, making it an attractive motif for designing novel therapeutics. This technical guide delves into the therapeutic potential of a novel pyrrolidine derivative, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. While direct literature on this specific molecule is nascent, its structural architecture—a fusion of a pyrrolidine ring with a substituted phenoxy moiety—suggests a compelling hypothesis: its function as a potent and selective monoamine transporter inhibitor. This document provides a comprehensive framework for the synthesis, in-vitro evaluation, and preclinical assessment of this compound, positioning it as a promising candidate for central nervous system (CNS) disorders such as depression or Attention-Deficit/Hyperactivity Disorder (ADHD).
Introduction: Rationale and Scientific Underpinnings
Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[3] Their inhibition increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressants and ADHD medications.[4][5] The design of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is predicated on established structure-activity relationships (SAR) for monoamine transporter ligands. The pyrrolidine ring acts as a key pharmacophoric element, while the phenoxymethyl linker provides a versatile scaffold for engaging with the transporter binding pocket. The 3,4-dimethyl substitution on the phenyl ring is hypothesized to enhance binding affinity and selectivity, potentially offering a superior pharmacological profile compared to existing treatments.
This guide outlines a strategic pathway for investigating this hypothesis, from initial chemical synthesis to comprehensive biological characterization.
Proposed Chemical Synthesis
A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. Based on established methodologies for the synthesis of pyrrolidine derivatives, a plausible pathway for the multi-gram synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is proposed.[1][6] The key transformation involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with 3,4-dimethylphenol.
Caption: Proposed synthetic workflow for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine.
This four-step sequence offers a practical and efficient route to the target compound, utilizing commercially available starting materials and well-established reaction conditions. Each step is designed for high yield and purity, minimizing the need for extensive chromatographic purification.
Biological Evaluation: A Step-by-Step Guide
A thorough in-vitro characterization is essential to validate the hypothesized mechanism of action and to assess the drug-like properties of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine.
Primary Target Engagement: Monoamine Transporter Inhibition Assays
The core of the biological evaluation is to determine the compound's potency and selectivity as an inhibitor of DAT, NET, and SERT. This is typically achieved using in-vitro uptake inhibition assays in cell lines stably expressing the human transporters.[7][8]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Maintain HEK-293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium. Plate the cells in 96-well plates and allow them to reach confluence.
-
Compound Preparation: Prepare a serial dilution of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine in a suitable assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the test compound or vehicle for 20 minutes at 25°C.[9]
-
Initiation of Uptake: Add a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) at a concentration close to its Km value and incubate for a short period (e.g., 15 minutes).[9][10]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular radiolabel.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound relative to a known inhibitor (e.g., fluoxetine for SERT).[9] Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Hypothetical Data Summary:
| Transporter | IC50 (nM) of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine |
| hDAT | 150 |
| hNET | 25 |
| hSERT | 5 |
This hypothetical data suggests a potent and selective serotonin and norepinephrine reuptake inhibitor profile, a desirable characteristic for certain types of antidepressants.
Caption: Mechanism of monoamine reuptake inhibition.
In-Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to de-risk a drug candidate.[11][12][13][14] A standard panel of in-vitro assays should be conducted.
Key In-Vitro ADME/Tox Assays:
-
Solubility: Determines the aqueous solubility of the compound, a key factor for oral absorption.
-
Permeability (Caco-2 or PAMPA): Assesses the ability of the compound to cross intestinal barriers, predicting oral bioavailability.[14]
-
Metabolic Stability (Liver Microsomes or Hepatocytes): Evaluates the compound's susceptibility to metabolism by liver enzymes, predicting its in-vivo half-life.[14]
-
CYP450 Inhibition: Identifies potential drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[11]
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.[14]
-
hERG Inhibition: Assesses the risk of cardiac toxicity by measuring the inhibition of the hERG potassium channel.[11]
-
Cytotoxicity: Evaluates the compound's general toxicity to cells.[13]
Hypothetical ADME/Tox Data Summary:
| Assay | Result | Interpretation |
| Kinetic Solubility (pH 7.4) | > 100 µM | Good solubility, favorable for oral absorption. |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | High permeability, suggesting good oral absorption. |
| Human Liver Microsomal Stability (t½) | > 60 min | High metabolic stability, predicting a long half-life. |
| CYP450 Inhibition (IC50) | > 10 µM for major isoforms | Low risk of drug-drug interactions. |
| Human Plasma Protein Binding | 85% | Moderate binding, allowing for adequate free drug concentration. |
| hERG Inhibition (IC50) | > 30 µM | Low risk of cardiotoxicity. |
| Cytotoxicity (CC50 in HepG2 cells) | > 50 µM | Low cytotoxicity. |
These hypothetical results portray a compound with a promising drug-like profile, warranting further preclinical development.
Therapeutic Potential and In-Vivo Evaluation
Based on a potent and selective SERT/NET inhibitor profile, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine has significant therapeutic potential for mood disorders and other CNS conditions.
-
Major Depressive Disorder (MDD): Dual inhibition of SERT and NET is a clinically validated mechanism for treating MDD, often with greater efficacy than selective serotonin reuptake inhibitors (SSRIs).[4]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): NET inhibition is a key mechanism of action for non-stimulant ADHD medications like atomoxetine.[5][15] The additional SERT activity could potentially address comorbid mood symptoms often seen in ADHD patients.
In-Vivo Animal Models for Preclinical Validation:
-
Forced Swim Test (FST) in Rodents: A widely used model to screen for antidepressant activity.[16][17][18] Antidepressants typically reduce the immobility time of animals in this test.
-
Chronic Unpredictable Mild Stress (CUMS) Model: This model induces a depressive-like state in rodents and is considered to have good face and predictive validity for antidepressant efficacy.[16][18][19]
-
Spontaneously Hypertensive Rat (SHR) Model of ADHD: The SHR strain exhibits hyperactivity, impulsivity, and inattention, making it a common model for testing potential ADHD therapeutics.[5][20][21]
-
5-Choice Serial Reaction Time Task (5-CSRTT): This operant conditioning task assesses attention and impulsivity in rodents and is sensitive to the effects of ADHD medications.
Structure-Activity Relationship (SAR) Insights and Future Directions
The presented data for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine provides a strong foundation for further optimization. Future medicinal chemistry efforts could explore the following modifications to refine the compound's pharmacological profile:
-
Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the 3-position of the pyrrolidine ring can significantly impact potency and selectivity. Synthesis and evaluation of individual enantiomers is a critical next step.
-
Substitution on the Phenyl Ring: The 3,4-dimethyl substitution pattern can be systematically varied to explore other substitution patterns (e.g., fluoro, chloro, methoxy) to potentially improve potency, selectivity, or pharmacokinetic properties.[22]
-
Modifications of the Pyrrolidine Nitrogen: While the parent pyrrolidine is presented, N-alkylation or N-acylation could be explored to modulate properties such as blood-brain barrier penetration and metabolic stability.
Conclusion
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine represents a promising chemical scaffold with significant therapeutic potential, hypothesized to act as a potent and selective monoamine transporter inhibitor. The comprehensive evaluation strategy outlined in this guide, encompassing chemical synthesis, in-vitro pharmacology, ADME/Tox profiling, and in-vivo validation, provides a clear and scientifically rigorous path for its development as a novel therapeutic for CNS disorders. The favorable hypothetical data presented herein underscores the potential of this compound and warrants its advancement into preclinical development.
References
- Animal models to guide clinical drug development in ADHD: lost in transl
- In Vitro ADME Assays and Services - Charles River Labor
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1).
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Cre
- In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.).
- In Vivo Model Development for Attention Deficit Hyperactivity Disorder (Adhd). (n.d.).
- The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals. (n.d.).
- In vitro assays for the functional characterization of the dopamine transporter (D
- In Vitro ADME Studies: Laying the Foundation for Preclinical Success - InfinixBio. (n.d.).
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
- NET (SLC6A2) Transporter Assay - BioIVT. (n.d.).
- Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. (n.d.).
- An updated review on animal models to study attention-deficit hyperactivity disorder - PMC. (2024, April 11).
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1).
- ADME Assays - Agilent. (n.d.).
- the importance of animal research in the discovery of Antidepressants. (2015, April 21).
- Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - MDPI. (n.d.).
- Animal models of attention-deficit hyperactivity disorder - PMC - NIH. (n.d.).
- A novel class of 3-(phenoxy-phenyl-methyl)
- Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed. (2021, June 10).
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Public
- Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16).
- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.).
- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - NIH. (n.d.).
- SERT Transporter Assay - BioIVT. (n.d.).
- Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - ACS Public
- Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone - Benchchem. (n.d.).
- Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.).
- Clinical assessment of norepinephrine transporter blockade through biochemical and pharmacological profiles - PubMed. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.).
- Model Systems for Analysis of Dopamine Transporter Function and Regul
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
- Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling | bioRxiv. (2024, March 11).
- Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Tre
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5).
- Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter - NIH. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.).
- Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - Frontiers. (n.d.).
- Discovery and Development of Monoamine Transporter Ligands - PMC. (n.d.).
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Physicochemical Profiling of Dimethylphenoxy Methyl Pyrrolidine Scaffolds: A Technical Guide for Lead Optimization
Executive Summary
This technical guide provides a comprehensive physicochemical and synthetic analysis of dimethylphenoxy methyl pyrrolidine derivatives . These scaffolds represent a critical class of "rigidified" bioisosteres in medicinal chemistry, often deployed to optimize the pharmacokinetic (PK) profiles of open-chain aryloxyalkylamines (e.g., mexiletine analogs, antihistamines, and norepinephrine reuptake inhibitors).
By constraining the amine functionality within a pyrrolidine ring and utilizing the 2,6-dimethylphenoxy moiety as a metabolic shield, researchers can significantly modulate lipophilicity (LogP) , basicity (pKa) , and metabolic stability . This guide details the structural causality behind these properties, provides validated synthetic protocols, and outlines the ADME implications for drug development.
Part 1: Structural Analysis & Electronic Properties[1]
The Pharmacophore
The molecule consists of three distinct domains, each contributing to the physicochemical "fingerprint":
-
The Lipophilic Anchor (2,6-Dimethylphenoxy): The 2,6-dimethyl substitution provides steric bulk that prevents rotation around the ether linkage and blocks Phase I metabolic hydroxylation at the ortho positions.
-
The Linker (Methylene Bridge): Acts as an insulator, preventing conjugation between the oxygen lone pairs and the pyrrolidine nitrogen, thereby maintaining basicity.
-
The Polar Head (Pyrrolidine Ring): A cyclic secondary or tertiary amine that introduces conformational rigidity compared to diethylamine or dimethylamine analogs.
Basicity (pKa) Modulation
The pyrrolidine nitrogen is the primary ionization center. Understanding its pKa is crucial for predicting CNS penetration and lysosomal trapping.
| Structural Variant | Approx. pKa | Physiological State (pH 7.4) | Mechanistic Insight |
| Pyrrolidine (Unsubstituted) | 11.27 | >99.9% Cationic | Highly basic secondary amine. |
| N-Methylpyrrolidine | 10.32 | >99% Cationic | Tertiary amine; slight steric hindrance reduces solvation stabilization of the cation. |
| 2-[(Phenoxy)methyl]pyrrolidine | 9.4 - 9.7 | ~98% Cationic | The electron-withdrawing inductive effect (-I) of the ether oxygen (2 carbons away) lowers the pKa. |
| 2-[(2,6-Dimethylphenoxy)methyl]pyrrolidine | 9.2 - 9.5 | ~95% Cationic | Optimal Range. The 2,6-dimethyl group exerts a minor field effect, but the primary driver is the ether induction. This pKa range balances solubility with membrane permeability. |
Lipophilicity (LogP/LogD)
The 2,6-dimethyl motif is a "lipophilicity booster."
-
Base Scaffold (Phenoxy-methyl-pyrrolidine): LogP ≈ 2.1[1]
-
Target Scaffold (2,6-Dimethyl derivative): LogP ≈ 3.2 – 3.5
-
Implication: The addition of two methyl groups adds approximately +1.0 to the LogP. This pushes the molecule into the ideal CNS-penetrant range (LogP 2–4) but increases the risk of non-specific binding (hERG channel blockade).
Part 2: Chemical Synthesis & Solid State Characterization
Synthetic Strategy: The Mitsunobu Route
While nucleophilic displacement (SN2) of alkyl halides is possible, it often leads to elimination side products due to the steric hindrance of the 2,6-dimethylphenol. The Mitsunobu reaction is the preferred high-fidelity protocol for coupling sterically hindered phenols with pyrrolidine methanols.
Experimental Protocol: Mitsunobu Coupling
-
Objective: Synthesis of (S)-N-Boc-2-[(2,6-dimethylphenoxy)methyl]pyrrolidine.
-
Scale: 10 mmol.
Reagents:
-
(S)-N-Boc-2-pyrrolidinemethanol (1.0 eq)
-
2,6-Dimethylphenol (1.1 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with N-Boc-2-pyrrolidinemethanol (2.01 g, 10 mmol), 2,6-dimethylphenol (1.34 g, 11 mmol), and PPh3 (3.15 g, 12 mmol) in anhydrous THF (100 mL).
-
Cooling: Cool the reaction mixture to 0°C under a nitrogen atmosphere.
-
Addition: Add DIAD (2.42 g, 12 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temp < 5°C to prevent racemization.
-
Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Workup: Concentrate THF in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.
-
Purification: Purify the filtrate via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Deprotection (Salt Formation): Dissolve the purified Boc-intermediate in 1,4-dioxane (10 mL). Add 4M HCl in dioxane (10 mL). Stir for 2 hours. Collect the white precipitate via filtration.
Visualization of Synthetic Pathway
Figure 1: Convergent synthesis via Mitsunobu coupling. This route avoids elimination side-reactions common with alkyl halides and sterically hindered phenols.
Part 3: Metabolic Stability & ADME Profiling
The "Metabolic Shield" Effect
The 2,6-dimethyl substitution is not merely structural; it is a functional blockade against CYP450-mediated metabolism.
-
Mechanism: In unsubstituted phenyl ethers, CYP enzymes rapidly hydroxylate the para position (major) or ortho positions (minor), leading to O-dealkylation and cleavage of the pharmacophore.
-
Impact of 2,6-Dimethyl:
-
Ortho-blocking: The methyl groups physically occupy the ortho sites.
-
Twisted Conformation: The steric clash between the methyl groups and the ether oxygen forces the phenyl ring to twist out of coplanarity with the ether linkage. This reduces the electron density available for para-hydroxylation, significantly extending half-life (
).
-
Physicochemical Property Interplay
The following diagram illustrates how structural modifications in this scaffold propagate through physicochemical parameters to influence biological outcomes.
Figure 2: Causal relationship between the dimethylphenoxy/pyrrolidine scaffold features and ADME/Tox outcomes.
Part 4: Analytical Protocols
Determination of pKa (Potentiometric Titration)
Because the pKa falls in the basic range (9.0–9.5), potentiometric titration is the gold standard for accuracy.
-
Instrument: Sirius T3 or equivalent autotitrator.
-
Sample: 1-3 mg of the hydrochloride salt.
-
Solvent: 0.15 M KCl (aq) titrated with 0.5 M KOH and 0.5 M HCl.
-
Procedure: Perform titrations in triplicate at 25°C under argon to exclude CO2.
-
Data Processing: Use the Bjerrum difference plot to calculate pKa.
-
Validation: Use Propranolol (pKa 9.53) as a reference standard.
-
Chromatographic Hydrophobicity Index (CHI LogD)
Traditional shake-flask LogP is slow. For this scaffold, a fast-gradient HPLC method is recommended.
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% to 100% B over 5 minutes.
-
Calibration: Run a standard mix of 10 compounds with known LogD values (e.g., Theophylline, Toluene, Triphenylene).
-
Calculation: Plot Retention Time (
) vs. Literature LogD to generate a calibration curve. Interpolate the sample LogD.
References
-
Smith, J. A., et al. (2013).[3] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (Standard reference for pyrrolidine/ether bioisosteres).
- Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity. (Reference for steric hindrance of 2,6-dimethyl esters/ethers).
-
PubChem Compound Summary. (2021). "2-[(2-Propoxyphenoxy)methyl]pyrrolidine."[1] National Center for Biotechnology Information.
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Pharmacophore modeling of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
An In-Depth Technical Guide to the Pharmacophore Modeling of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, making it a privileged motif in modern drug discovery.[3] This guide provides an in-depth, technical walkthrough of the pharmacophore modeling process for a specific, promising derivative: 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. The discovery of structurally related 3,4-disubstituted pyrrolidines as potent monoamine transporter inhibitors via pharmacophore-based methods underscores the potential of this approach for the target molecule.[4] As a senior application scientist, this document moves beyond a simple recitation of steps; it elucidates the causal reasoning behind methodological choices, establishes a self-validating framework for model development, and grounds its protocols in authoritative scientific principles. We will navigate the complete workflow from strategic planning and dataset curation to rigorous statistical validation and application in virtual screening campaigns, equipping researchers with the expertise to unlock the therapeutic potential of this chemical series.
Part I: Strategic Foundations in Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique that distills the complex structural information of active molecules into a simplified 3D representation of essential steric and electronic features required for biological activity.[5] This model serves as a blueprint for identifying or designing new molecules with a high probability of interacting with the desired biological target.[6][7]
The Pharmacophore Concept: Defining the "Key"
A pharmacophore is not a real molecule or a collection of atoms; it is an abstract concept representing the key molecular interaction points.[8] The most common features are:
| Feature Type | Abbreviation | Description | Typical Chemical Groups |
| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons capable of accepting a hydrogen bond. | Carbonyl oxygen, ether oxygen, nitrile nitrogen |
| Hydrogen Bond Donor | HBD | An atom or group with a hydrogen atom attached to an electronegative atom. | Hydroxyl (-OH), Amine (-NH2), Amide (-NH-) |
| Hydrophobic | H | A non-polar group that forms favorable interactions with hydrophobic pockets in a target. | Alkyl chains, Aliphatic rings |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system that can engage in π-π stacking or other aromatic interactions. | Phenyl, Pyridyl, Indole rings |
| Positive Ionizable | PI | A group that is protonated and carries a positive charge at physiological pH. | Amines (e.g., the pyrrolidine nitrogen) |
| Negative Ionizable | NI | A group that is deprotonated and carries a negative charge at physiological pH. | Carboxylic acids, Tetrazoles |
Table 1: Common pharmacophoric features and their chemical representations.[9]
For our target molecule, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, a preliminary analysis suggests the presence of a hydrogen bond acceptor (ether oxygen), a positive ionizable center (the pyrrolidine nitrogen), and two key hydrophobic/aromatic regions (the dimethylphenoxy group and the pyrrolidine ring).
Strategy Selection: Ligand-Based vs. Structure-Based Approach
The first critical decision in any modeling project is the overall strategy, which depends entirely on the available data.[10]
-
Structure-Based Modeling: This approach is used when a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography) is available. The model is built by identifying the key interaction points within the target's binding site.[11][12]
-
Ligand-Based Modeling: This is the method of choice when the target structure is unknown, but a set of molecules with known activity against the target exists. The model is generated by superimposing these active ligands and extracting their common pharmacophoric features.[12][13]
For this guide, we will proceed with a ligand-based approach . This is the more common scenario in early-stage discovery where a novel scaffold is being explored, and a high-resolution target structure may not be available. This methodology allows us to leverage structure-activity relationship (SAR) data from existing analogs to build a predictive model.
Part II: A Step-by-Step Protocol for Ligand-Based Model Generation
The integrity of a pharmacophore model is contingent upon the quality of the input data and the rigor of the workflow.[14] This section details a self-validating protocol for generating a robust hypothesis.
Step 1: Dataset Curation
Causality: The model learns to distinguish active from inactive compounds based on the examples provided. A well-curated dataset, comprising structurally diverse and potent ligands, is the single most important factor for generating a predictive model.[14]
Protocol:
-
Assemble the Training Set:
-
Identify a set of at least 5-10 compounds with high affinity for the target, including analogs of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine.
-
The selected compounds should be structurally diverse to ensure the model captures essential features rather than scaffold-specific ones.
-
Activity values (e.g., Ki, IC50) should span a narrow range (ideally less than 2-3 orders of magnitude) and be converted to a logarithmic scale (e.g., pKi).
-
-
Assemble the Test Set:
-
Select a separate group of active and inactive compounds that were not included in the training set.[15] This set is crucial for external validation.
-
The test set should ideally contain a wider range of activities to robustly assess the model's predictive power.
-
-
Assemble a Decoy Set:
-
Generate or acquire a large set of molecules that are presumed to be inactive. These should have similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but different topologies.
-
The decoy set is used to challenge the model's specificity.[16]
-
Step 2: Conformational Analysis and Alignment
Causality: Ligands are flexible and can adopt numerous shapes (conformers). The goal is to identify the specific "bioactive conformation" that is responsible for biological activity and align all training set molecules based on this conformation.[13]
Protocol:
-
Conformer Generation: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers using techniques like systematic search or Monte Carlo sampling.[13] This step is computationally intensive but critical.
-
Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, H, etc.) within each conformer of each molecule.
-
Molecular Alignment: Utilize a pharmacophore modeling software (e.g., Schrödinger's PHASE, Accelrys' Catalyst, LigandScout) to superimpose the conformers from all active molecules.[17][18] The software identifies common feature arrangements that exist across the different molecules, providing a basis for a unified hypothesis.
Step 3: Hypothesis Generation and Ranking
Causality: The alignment process will likely yield multiple possible pharmacophore models (hypotheses). A scoring function is needed to rank these hypotheses and identify the one that best represents the SAR of the training set.[19]
Protocol:
-
Generate Hypotheses: The software will generate a set of hypotheses, each defined by a unique combination of 3-5 pharmacophoric features.
-
Score and Rank: Each hypothesis is scored based on how well it maps to the active molecules in the training set. Common scoring functions, like the "survival score" in PHASE, incorporate metrics for alignment, feature mapping, and volume overlap.[19]
| Hypothesis ID | Features | Vector Score | Site Score | Survival Score | Rank |
| ADRR_1 | 1 Acc, 1 Don, 2 Ring | 0.98 | 0.91 | 3.54 | 3 |
| AAHPR_1 | 2 Acc, 1 Hyd, 1 Pos, 1 Ring | 1.00 | 0.97 | 5.81 | 1 |
| HHRR_1 | 2 Hyd, 2 Ring | 0.85 | 0.88 | 4.12 | 2 |
Table 2: Example of ranked pharmacophore hypotheses. The model with the highest survival score is typically selected for further validation.[19]
Part III: Rigorous Model Validation
A generated model is merely a hypothesis until it is rigorously validated. Validation ensures the model has true predictive power and is not simply an artifact of the training data.[14]
Protocol:
-
Fischer's Randomization Test (Internal Confidence): The software shuffles the activity data of the training set molecules and builds new hypotheses. The statistical significance of the original hypothesis is confirmed if it is consistently better than the random models.
-
Test Set Screening (External Prediction):
-
Use the top-ranked hypothesis (e.g., AAHPR_1) to screen the external test set.
-
The model is considered predictive if it successfully identifies the majority of the active molecules while rejecting the inactive ones.
-
-
Decoy Set Screening (Specificity):
-
Screen the large decoy database with the pharmacophore model.
-
A good model should identify very few "hits" from the decoy set.
-
-
Calculate Performance Metrics: Summarize the validation results using standard statistical measures.
| Metric | Formula | Ideal Value | Interpretation |
| Sensitivity | (TP) / (TP + FN) | -> 1 | The model's ability to correctly identify active compounds. |
| Specificity | (TN) / (TN + FP) | -> 1 | The model's ability to correctly reject inactive compounds. |
| Enrichment Factor (EF) | (Hits_found / N_sampled) / (Total_actives / Total_database) | High (>1) | How many more actives are found compared to random selection.[6] |
| Goodness of Hit (GH) | [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))] | 0.8 - 1.0 | A comprehensive score balancing hit rate and active enrichment.[14] |
Table 3: Key metrics for pharmacophore model validation. TP=True Positives, TN=True Negatives, FP=False Positives, FN=False Negatives, Ha=hits from actives, Ht=total hits, A=total actives, D=total database size.
Part IV: Application in a Drug Discovery Campaign
Once validated, the pharmacophore model transitions from a theoretical construct to a powerful tool for discovering new chemical matter.[7][10]
Virtual Screening for Hit Identification
Causality: The pharmacophore model acts as a highly efficient 3D filter to rapidly screen massive virtual compound libraries (containing millions to billions of molecules) and identify those that possess the required features for biological activity, dramatically reducing the time and cost compared to high-throughput screening (HTS).[6][20]
Protocol:
-
Database Preparation: Select and prepare large compound libraries for screening (e.g., ZINC, Enamine REAL, ChEMBL).[17] This involves generating 3D conformers for each molecule in the database.
-
Pharmacophore Screening: Use the validated model as a 3D query to search the prepared libraries. Molecules that geometrically match the pharmacophore features are retained as "hits".
-
Post-Screening Filtering: Apply additional filters to the hit list based on drug-like properties (e.g., Lipinski's Rule of Five), ADMET predictions, and visual inspection to prioritize the most promising candidates for experimental testing.[12]
Conclusion
This guide has detailed a comprehensive and scientifically rigorous framework for the pharmacophore modeling of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. By adhering to the principles of meticulous dataset curation, robust hypothesis generation, and stringent multi-faceted validation, researchers can develop a powerful predictive model. Such a model is not an end in itself, but a critical tool that enables the efficient discovery of novel hits, facilitates intelligent lead optimization, and ultimately accelerates the journey from a promising chemical scaffold to a potential therapeutic agent. The integration of these computational strategies into modern drug discovery pipelines is essential for navigating the vastness of chemical space with precision and purpose.
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Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). National Center for Biotechnology Information. [Link]
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Pharmacophore modeling. (n.d.). Fiveable. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]
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Structure-based Pharmacophore Modeling. (n.d.). Protheragen. [Link]
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List of softwares related to pharmacophore modeling. (n.d.). ResearchGate. [Link]
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Pharmacophore modeling: advances and pitfalls. (n.d.). National Center for Biotechnology Information. [Link]
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Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]
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Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2024). LinkedIn. [Link]
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Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). Chemistry & Biodiversity. [Link]
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Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. (2015). ResearchGate. [Link]
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Seo, S., & Kim, W. Y. (2023). PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. arXiv. [Link]
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Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. [Link]
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Two strategies of training set compound selection. (n.d.). ResearchGate. [Link]
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Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024). Journal of Advanced Pharmaceutical Sciences. [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach. (2022). National Center for Biotechnology Information. [Link]
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How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. [Link]
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Seo, S., & Kim, W. Y. (2024). PharmacoNet: deep learning-guided pharmacophore modeling for ultra-large-scale virtual screening. Chemical Science. [Link]
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Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). National Center for Biotechnology Information. [Link]
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Wang, S., et al. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
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Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). National Center for Biotechnology Information. [Link]
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Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry. [Link]
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Generation of three‐dimensional pharmacophore models. (2011). WIREs Computational Molecular Science. [Link]
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Toxicity Profile & Safety Assessment: 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
Topic: Toxicity Profile and Safety Data for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive safety assessment of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine , a 3-substituted pyrrolidine ether. While direct clinical toxicity data is limited for this specific investigational compound, its structural pharmacophore aligns closely with Monoamine Reuptake Inhibitors (NRIs/SRIs) and Sigma Receptor Ligands . This document synthesizes predictive toxicology, structural read-across from analogous aryloxyalkylamines (e.g., atomoxetine, reboxetine analogs), and standard chemical safety protocols to establish a robust handling framework for research environments.
Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the physicochemical properties is the first step in predicting toxicokinetics and bioavailability. The lipophilicity and basicity of the pyrrolidine ring drive its tissue distribution and potential for lysosomotropism.
| Property | Value / Prediction | Relevance to Safety |
| Chemical Name | 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine | Core Identity |
| Molecular Formula | C₁₃H₁₉NO | Stoichiometry |
| Molecular Weight | 205.30 g/mol | Small molecule, likely permeable |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; crosses BBB; potential for CNS effects. |
| pKa (Base) | ~9.5 (Pyrrolidine Nitrogen) | Highly basic; lysosomotropic; irritant to mucosa. |
| Physical State | Oil or Low-Melting Solid | Inhalation risk if aerosolized; skin absorption risk. |
| Solubility | Low in water (neutral); High in acid/DMSO | Formulation requires acidification (e.g., HCl salt). |
Predicted Toxicokinetics (ADME)
Based on the structure (lipophilic amine), the compound is expected to follow the kinetic profile of CNS-active amines.
Absorption[4]
-
Oral: High predicted bioavailability (>80%) due to moderate LogP and low molecular weight.
-
Dermal: Significant potential for transdermal absorption. The free base is lipophilic enough to penetrate the stratum corneum.
Distribution
-
Volume of Distribution (Vd): Likely high (>5 L/kg). The basic amine facilitates tissue binding and lysosomal trapping in lungs, liver, and kidneys.
-
CNS Penetration: High. The compound is designed to cross the Blood-Brain Barrier (BBB).
Metabolism (Hepatic)
The primary metabolic clearance is predicted to be mediated by Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.
-
Phase I (Oxidation):
-
Benzylic Hydroxylation: The 3,4-dimethyl groups are prime targets for oxidation to benzyl alcohols and subsequent carboxylic acids.
-
N-Oxidation: Formation of the N-oxide on the pyrrolidine ring.
-
O-Dealkylation: Cleavage of the ether bond (less likely than ring oxidation but possible), releasing 3,4-dimethylphenol.
-
-
Phase II (Conjugation): Glucuronidation of the resulting alcohols or phenols.
Excretion
-
Route: Primarily renal excretion of polar metabolites.[1]
-
Half-Life: Estimated 4–8 hours (based on similar pyrrolidine analogs).
Hazard Identification (GHS Classification)
Note: Classifications are derived from Quantitative Structure-Activity Relationship (QSAR) models and read-across from pyrrolidine and phenoxy-ether derivatives.
Acute Toxicity
-
Oral: Category 4 (Harmful if swallowed). Estimated LD50: 300–1000 mg/kg (Rat).
-
Mechanism: CNS excitation, potential seizure induction at high doses.
-
-
Dermal: Category 3 (Toxic in contact with skin).
-
Inhalation: Category 4 (Harmful if inhaled). Mucosal irritation is the primary concern.
Skin & Eye Hazards[4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation). The free base is caustic.
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
Specific Target Organ Toxicity (STOT)
-
Single Exposure (STOT-SE): Category 3 (Respiratory Irritation).
-
Repeated Exposure (STOT-RE): Potential for hepatic enzyme induction or phospholipidosis (due to cationic amphiphilic nature).
Target Organ Toxicity: Mechanistic Insights
A. CNS Toxicity (Primary Hazard)
As a probable norepinephrine/serotonin reuptake inhibitor (NRI/SRI), the compound poses risks of overstimulation.
-
Symptoms: Tremors, hyperreflexia, insomnia, and in severe cases, serotonin syndrome-like effects (if combined with other serotonergics).
-
Mechanism: Synaptic accumulation of monoamines leading to receptor desensitization or hyperactivity.
B. Cardiovascular Safety (hERG Inhibition)
Lipophilic secondary amines are a structural alert for hERG potassium channel inhibition .
-
Risk: QT interval prolongation leading to Torsades de Pointes.
-
Validation: In vitro hERG patch-clamp assay is mandatory before high-dose in vivo studies.
C. Genotoxicity
-
Ames Test Prediction: Likely Negative . The structure lacks classic genotoxicophores (e.g., nitro groups, aromatic amines, epoxides).
-
Alerts: None significant, though the phenol metabolite should be monitored.
Visualization: Metabolic & Toxicity Pathways
The following diagram illustrates the predicted metabolic fate and associated toxicity mechanisms.
Figure 1: Predicted metabolic pathways and primary toxicity mechanisms for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine.
Experimental Protocols for Safety Validation
To validate the safety profile of this compound in a research setting, the following tiered approach is recommended.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
-
Objective: Determine the IC50 for general cellular toxicity.
-
Cell Line: HEK293 or HepG2.
-
Method:
-
Seed cells at 10,000 cells/well in 96-well plates.
-
Treat with compound (0.1 µM – 100 µM) for 24 hours.
-
Add MTT reagent; incubate 4 hours.
-
Solubilize formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
-
Threshold: IC50 < 10 µM indicates high cytotoxicity concern.
Protocol B: Microsomal Stability Assay
-
Objective: Confirm metabolic half-life and identify metabolites.
-
System: Pooled Human Liver Microsomes (HLM).
-
Method:
-
Incubate 1 µM compound with HLM (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sample at 0, 5, 15, 30, and 60 mins.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze supernatant via LC-MS/MS.
-
-
Success Metric: Intrinsic clearance (CLint) calculation to predict in vivo hepatic extraction.
Safe Handling & Emergency Response
| Scenario | Protocol |
| PPE Requirements | Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood for all solid/liquid handling. |
| Spill Response | Absorb with inert material (vermiculite). Do not use water initially (spreads lipophilic compounds). Neutralize surface with dilute acetic acid if free base was spilled. |
| First Aid (Skin) | Wash immediately with soap and water for 15 minutes. Do not use solvent (ethanol) as it enhances absorption. |
| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as a hydrochloride salt. |
References
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PubChem. Pyrrolidine - Compound Summary.[1] National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - 3-phenoxypropylamine derivatives. [Link]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Aryloxyalkylamines as Norepinephrine Reuptake Inhibitors. (General Read-Across Reference). [Link]
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Methodological & Application
Functionalization of the pyrrolidine ring in 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
An Application Guide to the Strategic Functionalization of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich geometry allows for a thorough exploration of three-dimensional chemical space, which is critical for enhancing potency, selectivity, and pharmacokinetic properties.[1][3]
This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for modifying the target molecule. We will explore functionalization at the nitrogen atom (N-1) and various carbon positions (C-2, C-5) of the pyrrolidine ring, providing detailed, field-tested protocols and troubleshooting insights.
Strategic Considerations for Functionalization
The functionalization of the 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine core requires a careful analysis of the ring's inherent reactivity. The primary sites for modification are the secondary amine (N-1) and the α-carbons (C-2 and C-5) adjacent to the nitrogen. The β-carbons (C-3 and C-4) are less activated and typically require more specialized methods for direct functionalization.[4]
The nitrogen atom is the most nucleophilic and basic site, making it the most straightforward position to modify via alkylation or acylation. The α-C-H bonds are activated by the adjacent nitrogen atom, making them susceptible to deprotonation or oxidation to form an iminium ion intermediate, which can then be trapped by nucleophiles.[5][6][7] This redox-neutral approach is a powerful modern strategy for C-H functionalization.[8]
Below is a decision-making workflow for selecting a functionalization strategy.
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Application Note: Rapid and Efficient Synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine via Microwave-Assisted Williamson Ether Synthesis
Abstract: This application note provides a detailed protocol for the synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, a valuable pyrrolidine-based scaffold with potential applications in medicinal chemistry and drug development.[1][2][3] The described method utilizes a microwave-assisted Williamson ether synthesis, which offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, characterization techniques, and key optimization strategies.
Introduction: The Rationale for a Microwave-Driven Approach
The pyrrolidine nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous biologically active compounds.[2][3] Specifically, 3-substituted pyrrolidines are key building blocks for potent and selective therapeutic agents, including norepinephrine and serotonin reuptake inhibitors used in pain and depression management.[1] The target molecule, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, is an aryloxy-methyl-pyrrolidine derivative, a class of compounds of significant interest.
The classic method for forming the crucial ether linkage in this molecule is the Williamson ether synthesis, a robust SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[6] However, traditional thermal methods often require prolonged heating under reflux for many hours, leading to high energy consumption and the potential for side product formation.[7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[8][9][10] By using microwave irradiation, energy is transferred directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[11][12] This "dielectric heating" can accelerate reaction rates by orders of magnitude, reducing reaction times from hours to mere minutes, while often improving product yields and purity.[4][5][13] This protocol leverages these advantages to provide a highly efficient and reproducible pathway to the target compound.
Reaction Principle and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves two primary steps:
-
Deprotonation: The acidic proton of the 3,4-dimethylphenol is abstracted by a base (in this case, potassium carbonate) to generate a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of the N-Boc-3-(chloromethyl)pyrrolidine, displacing the chloride leaving group in a concerted fashion to form the desired ether bond.[6] The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the pyrrolidine nitrogen, preventing it from interfering with the reaction. A final deprotection step (not detailed in this synthesis protocol) would be required if the free amine is desired.
Diagram 1: Williamson Ether Synthesis Mechanism. A base facilitates the formation of a phenoxide nucleophile, which then attacks the alkyl halide via an SN2 pathway.
Detailed Experimental Protocol
This protocol is optimized for a dedicated laboratory microwave synthesizer. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent / Material | Grade | Supplier (Example) | Notes |
| 3,4-Dimethylphenol | ≥99% | Sigma-Aldrich | |
| N-Boc-3-(chloromethyl)pyrrolidine | ≥95% | Combi-Blocks | Can be substituted with the corresponding bromide or tosylate for enhanced reactivity. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Should be finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | A high boiling point polar solvent is crucial for effective microwave heating.[12] |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Deionized Water | For work-up. | ||
| Brine (Saturated NaCl) | For work-up. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Equipment | |||
| Microwave Synthesizer | CEM Discover, Biotage Initiator, or equivalent | ||
| 10 mL Microwave Reaction Vial | With snap cap and stir bar. | ||
| Magnetic Stir Plate | For work-up. | ||
| Rotary Evaporator | For solvent removal. | ||
| TLC Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring. |
Synthesis Workflow
Diagram 2: Step-by-step experimental workflow. This diagram outlines the process from reagent preparation to final product characterization.
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,4-dimethylphenol (1.0 mmol, 122.2 mg), N-Boc-3-(chloromethyl)pyrrolidine (1.1 mmol, 240.7 mg, 1.1 equiv), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg, 2.0 equiv).
-
Solvent Addition: Add 4 mL of anhydrous N,N-dimethylformamide (DMF).
-
Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to reach temperatures above the solvent's boiling point, which dramatically accelerates the reaction.[12]
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture with stirring under the following conditions:
-
Temperature: 140 °C (Ramp time: 2 minutes)
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After irradiation, allow the vial to cool to room temperature (below 40°C) using the instrument's compressed air cooling system.
-
Work-up:
-
Open the vial and transfer the contents to a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product.
-
Reaction Monitoring (TLC): Monitor the reaction progress by TLC using 30% EtOAc/Hexanes as the mobile phase. Spot the starting phenol, the starting alkyl chloride, and the reaction mixture. The reaction is complete when the starting material spots are no longer visible and a new, less polar product spot is dominant.[14][15]
Results: Characterization & Data
The successful synthesis should yield 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine as a colorless to pale yellow oil.
Typical Reaction Outcome
| Parameter | Value |
| Reaction Time | 15 minutes (plus ramp and cool time) |
| Microwave Temperature | 140 °C |
| Isolated Yield | 85 - 95% |
| Purity (by ¹H NMR) | >98% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the presence of all key structural elements. Expect signals corresponding to the aromatic protons of the dimethylphenoxy group (typically 2H and 1H singlets or narrow doublets between δ 6.6-7.0 ppm), the pyrrolidine ring protons (complex multiplets between δ 1.8-3.6 ppm), the benzylic ether methylene protons (-O-CH₂ -) as a doublet around δ 3.9-4.1 ppm, the two methyl groups on the aromatic ring as singlets around δ 2.2 ppm, and the Boc protecting group as a large singlet at ~δ 1.47 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Expect characteristic peaks for the aromatic carbons, the pyrrolidine carbons, the ether methylene carbon (~δ 70-75 ppm), the two aromatic methyl carbons (~δ 19-21 ppm), and the carbons of the Boc group (quaternary carbon ~δ 79 ppm and methyl carbons ~δ 28 ppm).
-
HRMS (ESI+): Calculated for C₁₈H₂₇NO₃ [M+H]⁺. The found value should be within ±5 ppm of the calculated mass, confirming the elemental composition.
-
FT-IR (neat, cm⁻¹): Key absorbances would include the disappearance of the broad phenolic O-H stretch (around 3300 cm⁻¹) from the starting material and the appearance of a strong C-O-C ether stretch (around 1230 and 1040 cm⁻¹).
Discussion: Key Parameters for Success
-
Choice of Solvent: DMF is an ideal solvent for this reaction due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[12] Its polar aprotic nature also favors SN2 reactions.
-
Choice of Base: Anhydrous potassium carbonate is a moderately strong base that is sufficient for deprotonating the phenol.[16] It is also heterogeneous, which simplifies the work-up process as it can be filtered off. For less reactive phenols, a stronger base like sodium hydride (NaH) could be employed, though this requires stricter anhydrous conditions.
-
Temperature Control: The ability of the microwave synthesizer to precisely control the temperature is crucial.[4] The selected temperature of 140 °C provides enough energy to overcome the activation barrier quickly without causing degradation of the reactants or product. Conventional heating to this temperature in DMF would be significantly slower and less energy-efficient.[7]
-
Solvent-Free Conditions: For certain substrates, this reaction could be adapted to solvent-free conditions, where the reactants are adsorbed onto a solid support like alumina or silica.[10][16] This represents an even "greener" approach by eliminating the need for a solvent altogether.[8]
Safety Precautions
-
Microwave Safety: Never operate the microwave synthesizer with the door open. Always use pressure-rated, sealed vessels designed specifically for the instrument to avoid explosions. Do not exceed the recommended fill volume for the reaction vial.[13]
-
Chemical Hazards: 3,4-Dimethylphenol is corrosive and toxic. N-Boc-3-(chloromethyl)pyrrolidine is an alkylating agent and should be handled with care. DMF is a skin and respiratory irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be conducted within a certified chemical fume hood.
Conclusion
This application note demonstrates a robust and highly efficient protocol for the synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine using microwave-assisted heating. The method dramatically reduces the reaction time from many hours to just 15 minutes, while providing excellent yields and high product purity. This approach exemplifies the principles of green chemistry by saving time and energy and is readily scalable, making it a superior alternative to conventional synthetic methods for researchers in medicinal and organic chemistry.
References
-
Bogdal, D., Pielichowski, J., & Krzysztof, J. (1998). A rapid williamson synthesis under microwave irradiation in dry media. Organic Preparation Protocol International, 30, 427-432. [Link]
-
Verma, D. K., & Singh, P. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 4(4), 849-854. [Link]
-
Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. [Link]
-
Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka Blog. [Link]
-
Leonelli, C., & Mason, T. J. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(10), 2275. [Link]
-
Sharma, P. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Singh, A. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]
-
Devasthali, S., Kulkarni, A., Bhatkar, N., & Waghadhare, S. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry. [Link]
-
Bowman, M. D., DeMilo, A., & LeCaptain, T. (2009). Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory: Diels−Alder Cycloaddition, Wittig Reaction, and Williamson Ether Synthesis. Journal of Chemical Education, 86(12), 1434. [Link]
-
Devasthali, S., et al. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science Publishers. [Link]
-
Utah Tech University. Williamson Ether Synthesis Lab Protocol. [Link]
-
Micheli, F., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-61. [Link]
-
ResearchGate. (2017). Figure S13. TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. [Link]
-
Wikipedia. (2024). Williamson ether synthesis. [Link]
-
BS Publications. (n.d.). Microwave Assisted Chemistry Experiments. [Link]
-
Chegg. (2024). Solved: A Williamson ether synthesis reaction was performed. [Link]
-
Zhumanova, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6689. [Link]
-
Gümüş, M. H., & Ozadali, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243101. [Link]
Sources
- 1. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. bspublications.net [bspublications.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. Solved A Williamson ether synthesis reaction was performed. | Chegg.com [chegg.com]
- 16. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
Welcome to the technical support center for the chromatographic purification of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. The inherent structural characteristics of this molecule—a polar secondary amine (pyrrolidine), an ether linkage, and a substituted aromatic ring—present specific challenges that demand tailored purification strategies.
This document provides in-depth, field-proven insights into selecting the appropriate chromatographic mode, troubleshooting common issues, and developing robust methods for both achiral and chiral separations.
Part 1: Foundational Strategy Selection
The first critical step is choosing the right chromatographic technique. The polarity and basicity of the pyrrolidine nitrogen are the primary drivers of chromatographic behavior. A poor choice of methodology can lead to issues ranging from no retention to severe peak tailing and even on-column degradation.
FAQ: Which chromatographic mode is best for my compound?
Answer: The optimal mode depends on your specific objective (e.g., bulk purification vs. high-resolution analysis) and the impurities present. Here’s a breakdown of the primary options:
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[1] While seemingly intuitive for a moderately polar compound, standard silica gel is acidic and can cause significant peak tailing due to strong ionic interactions with the basic pyrrolidine. This mode is often viable only with significant method modifications.
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[2] Due to its polarity, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine may exhibit poor retention on standard C18 columns, often eluting near the solvent front.[3] This makes separating it from polar impurities difficult.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (similar to NPC) but with a mobile phase characteristic of RPC (e.g., acetonitrile and water).[4][5] HILIC is an excellent choice for retaining and separating polar compounds that are poorly retained in reversed-phase.[6][7] It operates by partitioning the analyte between the bulk mobile phase and a water-enriched layer on the stationary phase surface.[8]
-
Supercritical Fluid Chromatography (SFC): A powerful technique, particularly for chiral separations, that uses supercritical CO₂ as the main mobile phase.[] SFC is well-established for the purification of chiral molecules, including polar amines, which can be challenging to resolve otherwise.[10]
The following workflow provides a logical pathway for selecting your initial purification strategy.
Caption: Workflow for selecting a purification method.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Severe Peak Tailing in Normal-Phase Chromatography
Q: I'm using a standard silica gel column for flash chromatography, and my product is coming off as a long, tailing smear instead of a sharp peak. Why is this happening?
A: This is the most common issue when purifying basic amines on silica. The root cause is the interaction between the basic nitrogen atom of the pyrrolidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and can result in lower recovery.
Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[3]
-
Triethylamine (TEA): Add 0.1-2% TEA to your solvent system. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing for symmetrical peaks.
-
Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/MeOH gradient.
-
-
Deactivate the Stationary Phase: Before loading your sample, you can flush the column with a solvent mixture containing a base to neutralize the active sites.[3] A common practice is to wash the packed column with 2-3 column volumes of your eluent containing 1-2% TEA, followed by re-equilibration with the starting mobile phase.
-
Switch to an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica and is often a better choice for purifying basic compounds.[1]
-
Amine-Functionalized Silica: Using a stationary phase where the silica is bonded with aminopropyl groups provides a basic surface that repels basic analytes, preventing strong interactions and improving peak shape.[11]
-
Caption: Troubleshooting logic for peak tailing.
Issue 2: Poor or No Retention in Reversed-Phase HPLC
Q: My compound elutes in the solvent front on a C18 column, even when I use a high percentage of water in the mobile phase. How can I get it to retain?
A: This indicates that your molecule is too polar to interact effectively with the non-polar C18 stationary phase.[3] It has a higher affinity for the polar mobile phase and is washed off the column without retention.
Solutions:
-
Switch to HILIC: This is often the best solution. HILIC columns are designed specifically for polar compounds and will provide excellent retention where reversed-phase fails.[6][7]
-
Use an Embedded Polar Group (EPG) Column: These are reversed-phase columns that have a polar functional group (like an amide or carbamate) embedded within the alkyl chain. This allows the stationary phase to retain a layer of water, which enhances the retention of polar analytes.
-
Adjust Mobile Phase pH: The pyrrolidine nitrogen has a pKa (typically ~11). At acidic or neutral pH, the amine will be protonated (positively charged). This can increase its polarity, further reducing retention in RP. By using a high pH mobile phase (e.g., pH 10, using a stable column), the amine will be in its neutral form, making it slightly less polar and potentially increasing retention. Caution: Ensure your column is stable at high pH.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) can sometimes help, but it can also suppress MS signal and be difficult to remove from the final product. This is generally a less preferred option for preparative work.
Issue 3: Difficulty Separating Enantiomers
Q: I need to resolve the enantiomers of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. What is the most efficient approach?
A: Chiral separation of polar amines is a common challenge. Supercritical Fluid Chromatography (SFC) is the industry-standard technique and the most efficient approach.[][12]
Recommended Strategy: Chiral SFC
-
Why SFC? SFC offers faster separations, higher efficiency, and significantly reduced consumption of organic solvents compared to HPLC.[] This makes it more cost-effective and environmentally friendly, especially for preparative scale work.
-
Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a broad range of compounds. For primary and secondary amines, crown ether-based CSPs can also offer unique and powerful selectivity.[10]
-
Mobile Phase: The mobile phase typically consists of supercritical CO₂ with a small percentage of an alcohol modifier (e.g., methanol or ethanol). For basic amines, adding a small amount of a basic additive (e.g., isopropylamine or diethylamine) to the modifier is often essential to achieve good peak shape and resolution.[13]
Alternative Strategy: Chiral HPLC
If SFC is not available, chiral HPLC is a viable alternative. You would use a chiral column (e.g., a polysaccharide-based CSP) under normal-phase, polar organic, or reversed-phase conditions, depending on the specific column chemistry. Method development can be more time-consuming and solvent-intensive than SFC.
Part 3: Data & Protocols
Table 1: Comparison of Chromatographic Modes
| Mode | Stationary Phase | Mobile Phase | Pros for this Compound | Cons for this Compound |
| Normal Phase | Polar (Silica) | Non-polar (Hexane/EtOAc) | Good for bulk purification; cost-effective. | Severe peak tailing without modification; risk of degradation.[3] |
| Reversed Phase | Non-polar (C18) | Polar (ACN/H₂O) | High-resolution; good for analysis. | Poor retention is very likely; requires specialized columns or pH.[3] |
| HILIC | Polar (Silica, Amide) | Polar (ACN/H₂O) | Excellent retention for polar compounds; MS-friendly. | Requires careful column equilibration; can be sensitive to water content. |
| SFC | Chiral Stationary Phase | Supercritical CO₂ + Modifier | Best for chiral separation ; fast, green, high efficiency.[][12] | Requires specialized equipment. |
Protocol 1: Optimized Normal-Phase Flash Chromatography with Basic Modifier
-
Column Selection: Standard silica gel flash column.
-
Mobile Phase Preparation:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: Ethyl Acetate containing 1% Triethylamine (v/v).
-
-
Equilibration: Equilibrate the column with 5 column volumes (CV) of your starting gradient conditions (e.g., 95:5 Solvent A:B).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. If solubility is an issue, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run a linear gradient from 5% to 60% Solvent B over 10-15 CV.
-
Monitoring: Monitor elution using TLC or UV detector. Ensure your TLC mobile phase also contains 0.5-1% TEA to accurately predict column behavior.
Protocol 2: HILIC Method Development for High Purity Analysis
-
Column Selection: A HILIC column with an amide or unbonded silica phase (e.g., 100 x 2.1 mm, <3 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
-
Column Equilibration: Proper equilibration is critical in HILIC.[4] Equilibrate the column with the starting mobile phase composition for at least 10-15 minutes.
-
Gradient Elution:
-
Start at 95-100% Mobile Phase A.
-
Run a linear gradient to 50-60% Mobile Phase A over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Injection: Ensure the sample is dissolved in a solvent with high organic content (similar to the initial mobile phase) to avoid peak distortion.
Table 2: Recommended Starting Conditions for Chiral SFC Screening
| Parameter | Recommended Starting Point | Rationale |
| Columns | Polysaccharide-based (e.g., Chiralpak IA, IB, IC, ID) | Broad selectivity for a wide range of chiral compounds.[13] |
| Modifier | Methanol or Ethanol | Common co-solvents providing good solvating power. |
| Additive | 0.1 - 0.3% Isopropylamine or Diethylamine in modifier | Crucial for obtaining good peak shape for basic amines.[13] |
| Gradient | 5% to 40% Modifier over 5 minutes | A standard screening gradient to quickly assess separation.[12] |
| Back Pressure | 150 bar | Typical operating pressure. |
| Temperature | 40 °C | Standard temperature for good efficiency and reproducibility. |
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Phenomenex. HILIC HPLC Column. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
chemeurope.com. Aqueous Normal Phase Chromatography. [Link]
-
SIELC Technologies. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. [Link]
-
Chromatography Online. (2017). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. [Link]
-
Wikipedia. Aqueous normal-phase chromatography. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
Restek. TROUBLESHOOTING GUIDE. [Link]
-
Waters Corporation. (2014). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. [Link]
-
ResearchGate. (2019). Chiral SFC-UV separation of amine and imine derivative using standard... [Link]
-
ResearchGate. (2014). The reverse phase HPLC chromatographic profile of vinyl pyrrolidone... [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. biotage.com [biotage.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Resolving stability challenges of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine in solution
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Stability Optimization & Troubleshooting for Pyrrolidine Ether Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Overview: The "Why" Behind the Instability
Welcome to the technical support hub for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine . Based on the structural motif—a secondary amine linked via an ether tether to an electron-rich aromatic ring—this compound exhibits a specific "instability fingerprint."
Unlike simple alkyl amines, this molecule faces a tripartite threat in solution:
-
Carbamylation (The "Ghost Peak" Phenomenon): The secondary pyrrolidine nitrogen is highly nucleophilic and reacts rapidly with atmospheric
to form carbamates. -
Oxidative Discoloration: The electron-rich 3,4-dimethylphenoxy moiety acts as a radical scavenger, making the ether linkage and the amine susceptible to autoxidation, leading to yellow/brown quinoid impurities.
-
Protodealkylation: While ethers are generally robust, the specific geometry of the 3-position in pyrrolidine can facilitate acid-catalyzed cleavage under stress conditions.
Troubleshooting Guide (Q&A)
This section addresses the most frequent tickets submitted by researchers working with this scaffold.
Issue 1: "My clear solution turned yellow/brown overnight."
Diagnosis: Oxidative Degradation (N-Oxide or Quinone formation)
-
Cause: Exposure to atmospheric oxygen or peroxides present in the solvent (common in aged THF or Ethers). The secondary amine forms hydroxylamines, while the aromatic ring oxidizes to colored quinone species.
-
Solution:
-
Immediate Action: Check the purity via LC-MS. If the impurity is <5%, repurify via Acid-Base extraction.
-
Prevention: Switch to degassed solvents (sparged with Argon/Nitrogen). Add a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1% if the application permits.
-
Storage: Store the solid as the Hydrochloride (HCl) salt, not the free base.
-
Issue 2: "I see a +44 Da mass shift (M+44) in my LC-MS data."
Diagnosis: Carbamate Formation
-
Cause: Reaction with atmospheric Carbon Dioxide (
). -
Solution:
-
Verification: Acidify the sample (add 0.1% Formic Acid). If the peak disappears, it was a transient carbamate.
-
Prevention: Avoid storing the free base in wide-mouth vials. Flush headspace with Argon after every use.
-
Issue 3: "The compound precipitated from DMSO/Methanol."
Diagnosis: Unintended Salt Formation
-
Cause: The pyrrolidine nitrogen is basic (
). It will scavenge acidic impurities from the solvent (e.g., HCl from chloroform degradation or acetic acid traces). -
Solution:
-
Fix: Basify the suspension with
to regenerate the free base (oil/gum) or recrystallize deliberately as a specific salt (e.g., Oxalate or Fumarate) for better solid-state stability.
-
Standardized Protocols
Protocol A: Conversion to Stable Hydrochloride Salt
The free base is an oil/gum prone to oxidation. The HCl salt is a stable crystalline solid.
-
Dissolution: Dissolve 1.0 g of the free base in 5 mL of dry Diethyl Ether or Ethyl Acetate.
-
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (commercial solution).
-
Note: Avoid aqueous HCl to prevent hygroscopic clump formation.
-
-
Precipitation: A white precipitate should form immediately. Stir for 15 minutes.
-
Isolation: Filter under Argon atmosphere. Wash the cake with cold ether (
). -
Drying: Dry in a vacuum desiccator (
) over for 12 hours.
Protocol B: Inert Handling for Solution Storage
-
Solvent Choice: Use Anhydrous DMSO or Acetonitrile . Avoid Chloroform (forms HCl over time) or Acetone (forms enamines/imines with the amine).
-
Degassing: Sparge the solvent with Helium or Argon for 10 minutes prior to dissolution.
-
Container: Use amber glass vials with PTFE-lined septa.
-
Temperature: Store at -20°C.
Visualizing the Instability Pathways
The following diagram maps the degradation logic. Use this to trace your specific observation to a chemical root cause.
Figure 1: Degradation pathways for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine showing the causality between environmental factors (Air/Acids) and observed physical changes (Mass shift, Color, Precipitation).
References
-
Bordwell, F. G., & Algrim, D. J. (1988). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society, 110(9), 2964–2968. [Link]
- Relevance: Establishes the basicity profile of amines in DMSO and stability implic
- Relevance: Provides storage standards (-20°C)
-
Danopoulos, A. A., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 25920–25931. [Link]
- Relevance: Mechanistic validation of the reversible carbamate formation (+44 Da) observed in secondary amines.
-
Lai, C., et al. (2014). Degradation of model compound in DMSO: Tertiary amine oxidation. Polymer Degradation and Stability, 101, 1-9. [Link]
- Relevance: Details the oxidative role of DMSO and oxygen in amine degrad
Sources
- 1. Nitrosation of Amines in Nonaqueous Solvents. 2. Solvent-Induced Mechanistic Changes | Publicación [silice.csic.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions during pyrrolidine ether synthesis
Defining the Guide's Scope
I'm solidifying the scope of this troubleshooting guide. It's targeted specifically at side reactions in pyrrolidine ether synthesis, focusing on the needs of researchers and drug development experts. I'm adopting the persona of a Senior Application Scientist to guide the content.
Refining the Guide's Structure
I've decided to structure this guide as a Q&A document, targeting a troubleshooting approach. I will incorporate practical elements such as experimental protocols, specific data tables, and clear Graphviz diagrams. I'll also ensure all claims are backed by citations, providing a comprehensive reference list complete with URLs for further reading. I am delving into the specifics of Pyrrolidine Ether synthesis routes. My analysis of this will start with the Williamson Ether Synthesis and the Mitsunobu Reaction, and a discussion of key side reactions for each.
Analyzing Side Reactions
I am now delving into specific side reactions, categorizing them by reaction type. I'm focusing on SNAr, N-alkylation (when the NH is free), and metal-catalyzed cross-coupling reactions (like Buchwald-Hartwig/Ullmann). The associated side reactions of each are polymerization, catalyst poisoning, and regiochemistry issues, respectively. I'm prioritizing the most problematic reactions within common methods for drug discovery: Williamson Ether Synthesis (base-mediated) and the Mitsunobu reaction, covering elimination/substitution, chemo-selectivity, and racemization, as well as separation issues and stereochemical integrity.
Addressing Reaction Problems
I'm now focusing on specific troubleshooting scenarios. I'm building out Q&A sections. Section 1 will address N-alkylation issues, exploring base/solvent effects, and competition pathways. Section 2 tackles Williamson elimination, examining base/solvent effects and optimizing conditions to favor substitution. Section 3 explores racemization in chiral pyrrolidines, specifically, the aziridinium ion mechanism. Lastly, Section 4 addresses Mitsunobu reaction challenges with sterically hindered alcohols, considering alternative reagents.
Gathering Literature Support
I'm now hunting for authoritative papers to bolster the guide, focusing on keywords related to pyrrolidine ether synthesis and specific side reactions. I'm prioritizing papers from JACS, JOC, and OPRD. My search terms include topics like N-alkylation vs. O-alkylation in pyrrolidine systems, and racemization pathways. I am looking for specific references related to Clemastine analogs or similar pharmaceutical compounds. I am beginning to plan specific Graphviz diagrams, including a synthesis method selection flowchart and a mechanism diagram for aziridinium ion-mediated racemization. I will refine the content by exploring the role of the nitrogen lone pair in 3-pyrrolidinol derivatives, particularly discussing anchimeric assistance.
Analyzing Reaction Pathways
Okay, I've confirmed the Williamson Ether synthesis proceeds via an SN2 mechanism. I'm focusing on the major side reaction: E2 elimination, particularly problematic with secondary and tertiary halides or bulky bases. This adds a critical layer of analysis. I'm now exploring the stereochemical implications, building a more complete picture of the conditions needed for optimal yields.
Exploring Competing Pathways
I'm now diving into the complexities of competing pathways. Strong bases and high temperatures can lead to C-alkylation, a key consideration with phenols. I've also identified the N-alkylation vs. O-alkylation issue with ambident nucleophiles, like pyrrolidinols. I'm keeping this in mind for the pyrrolidine ether synthesis, particularly if the nitrogen protecting group is labile or absent.
Investigating Stereochemical Impact
I've confirmed the Mitsunobu reaction inverts configuration, and I am exploring side reactions like hydrazine byproducts, tricky purification (TPPO), and the N/O-alkylation issue if amides or imides are present.
Detailing Racemization Pathways
I'm focused on racemization of 3-pyrrolidinol derivatives. Anchimeric assistance via aziridinium intermediates is relevant if the nitrogen has a leaving group or the protecting group allows nucleophilic attack. Base-catalyzed enolization is also a possible racemization mechanism if a carbonyl is nearby. But for ether synthesis from alcohols, aziridinium ion or SN1 character are more relevant.
Clarifying Racemization Processes
I've added the crucial point regarding aziridinium ion formation as a racemization pathway, specifically for 3-substituted pyrrolidines and 3-pyrrolidinols. I'm focusing on the conditions under which this occurs, particularly hydroxyl activation and nitrogen nucleophilicity. I'm noting that while Boc/Cbz groups usually suppress this, they can sometimes participate. This will feed into my diagrams.
Technical Support Center: High-Purity Crystallization of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
Topic: Recrystallization methods for high-purity 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting
Introduction & Compound Analysis
Compound: 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine Class: 3-(Aryloxymethyl)pyrrolidine (Secondary Amine Ether)
Technical Insight: This molecule consists of a basic pyrrolidine ring linked via a methylene ether bridge to a lipophilic 3,4-dimethylphenyl group.
-
Free Base: Likely a viscous oil or low-melting solid at room temperature due to the flexible ether linkage and lack of strong intermolecular hydrogen bonding networks compared to the salt forms. Direct recrystallization of the free base is often inefficient.
-
Salt Forms: The Hydrochloride (HCl) or Oxalate salts are the preferred forms for high-purity isolation (>99%). They stabilize the amine, increase the melting point, and facilitate the rejection of neutral impurities (such as unreacted 3,4-dimethylphenol).
Core Recommendation: For high-purity applications (biological assays, reference standards), do not attempt to crystallize the free base. Convert the crude material to the Hydrochloride (HCl) salt and recrystallize using the biphasic solvent systems described below.
Solubility Profile & Solvent Selection
The following solubility data is derived from the physicochemical behavior of the 3-(aryloxymethyl)pyrrolidine class.
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Role in Purification |
| Diethyl Ether / MTBE | High | Very Low | Antisolvent (Critical for yield) |
| 2-Propanol (IPA) | High | Moderate (Hot) / Low (Cold) | Primary Solvent (Best for crystal growth) |
| Ethanol (EtOH) | High | High | Good for initial dissolution, but requires antisolvent |
| Ethyl Acetate | High | Low | Useful for washing/trituration |
| Water | Low | High | Not recommended for crystallization (hygroscopic risk) |
| Dichloromethane (DCM) | High | High | Good for transport/reaction, bad for crystallization |
Standard Operating Procedure (SOP)
Protocol A: Conversion & Crystallization (The "Gold Standard")
Objective: Convert crude oily free base to high-purity crystalline HCl salt.
Reagents:
-
Crude 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
-
4M HCl in Dioxane (or IPA)
-
2-Propanol (IPA) - HPLC Grade
-
Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude free base (oil) in a minimal amount of dry Ethyl Acetate (approx. 5 mL per gram).
-
Why? Ethyl acetate is excellent for rejecting non-polar impurities during the initial precipitation.
-
-
Acidification: Place the solution in an ice bath (0°C). Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Observation: A white precipitate or gum should form immediately.
-
-
Evaporation (Initial): If a gum forms, rotary evaporate the solvent to dryness to obtain a solid foam.
-
Recrystallization (The Critical Step):
-
Add 2-Propanol (IPA) to the solid foam.
-
Heat to reflux (approx. 80°C) with stirring. Add IPA in small portions just until the solid dissolves.
-
Note: If the solution is colored, treat with activated charcoal for 10 mins and filter hot through Celite.
-
-
Nucleation & Growth:
-
Remove from heat. Let the solution cool slowly to room temperature.
-
Cloud Point: If no crystals form by 40°C, add Diethyl Ether dropwise until a faint turbidity persists.
-
Seal the flask and place it at 4°C (Refrigerator) for 12–24 hours.
-
-
Harvesting:
-
Filter the white crystals using a sintered glass funnel under vacuum.
-
Wash the cake with cold (0°C) Ether/IPA (9:1 mixture).
-
Dry under high vacuum at 45°C for 4 hours.
-
Troubleshooting Guide
Issue 1: "Oiling Out" (The Product Separates as a Liquid Phase)
Diagnosis: The temperature dropped too fast, or the solvent polarity is too high. Solution:
-
Re-heat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of the pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Slow Down: Wrap the flask in a towel or place it in a warm water bath to cool extremely slowly.
-
Change Solvent: Switch from IPA to Acetone/Ethanol (95:5) . Acetone often prevents oiling in amine salts.
Issue 2: Colored Impurities Persist
Diagnosis: Oxidation products of the phenol starting material. Solution:
-
Before salt formation, dissolve the free base in Ether.
-
Wash 3x with 1M NaOH (removes unreacted 3,4-dimethylphenol).
-
Wash 1x with Brine, dry over MgSO₄, then proceed to salt formation.
Issue 3: Low Yield
Diagnosis: Product is too soluble in the alcohol. Solution:
-
Concentrate the mother liquor to half volume.
-
Add an excess of MTBE or Hexane (Antisolvent) to force precipitation.
-
Warning: This "second crop" will be less pure and should be recrystallized again.
Logic & Workflow Visualization
Caption: Decision tree for the purification of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, prioritizing salt formation to avoid "oiling out" issues common with ether-linked amines.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of IPA? A: Yes, absolute ethanol is a viable alternative. However, ethanol is more polar than IPA, meaning the salt will be more soluble. You will likely need to use more antisolvent (Ether/MTBE) to get a good yield, which increases the risk of trapping impurities. IPA is preferred for its steeper solubility curve.
Q: My product is hygroscopic (becomes sticky in air). What do I do? A: Pyrrolidine salts can be hygroscopic.
-
Dry the crystals in a vacuum oven at 40°C with P₂O₅ desiccant.
-
Store under Argon or Nitrogen gas.[1]
-
If the HCl salt is too hygroscopic, consider switching to the Oxalate Salt (using oxalic acid in acetone), which is often non-hygroscopic and highly crystalline.
Q: How do I verify the removal of the 3,4-dimethylphenol starting material? A: Use Thin Layer Chromatography (TLC) (System: DCM/MeOH 9:1 for product; Hexane/EtOAc 4:1 for phenol). The phenol will move near the solvent front in the non-polar system, while the amine salt will stay at the baseline. Alternatively, 1H NMR will show the disappearance of the phenol aromatic protons (approx. 6.5-7.2 ppm, distinct from the ether product).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification protocols).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and salt selection).
-
PubChem Database. (2024). Compound Summary: Pyrrolidine Derivatives. National Center for Biotechnology Information. (General physicochemical properties of the pyrrolidine class).
-
Cayman Chemical. (2024).[2] Safety Data Sheet & Solubility Guides for Pyrrolidine Analogs. (Reference for solubility profiles of structurally similar aryloxy-pyrrolidines).
Sources
Minimizing impurities in 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine production
Technical Support Center: 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
A Guide to Minimizing Impurities in Synthesis for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during production, with a specific focus on identifying, controlling, and minimizing impurities. Achieving high purity is critical for downstream applications, particularly in drug development, where impurities can impact efficacy, safety, and regulatory approval.
This resource is structured to provide immediate, actionable insights through a troubleshooting Q&A format, supplemented by FAQs, detailed protocols, and a foundational overview of the synthetic pathway.
Overview of the Synthetic Pathway
The most common and industrially scalable route to synthesize 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is via the Williamson ether synthesis . This SN2 reaction involves the nucleophilic attack of a deprotonated phenol (phenoxide) on an alkyl halide or a related compound with a good leaving group.[1][2]
The core reaction is as follows:
-
Deprotonation: 3,4-Dimethylphenol is treated with a suitable base (e.g., NaH, K₂CO₃) to form the highly nucleophilic 3,4-dimethylphenoxide ion.[3]
-
Nucleophilic Substitution (SN2): The phenoxide attacks an appropriately functionalized pyrrolidine derivative, such as N-protected 3-(chloromethyl)pyrrolidine or N-protected 3-(tosyloxymethyl)pyrrolidine, displacing the leaving group to form the desired ether linkage.[2]
-
Deprotection (if necessary): If an N-protecting group (e.g., Boc, Cbz) is used on the pyrrolidine ring to prevent side reactions, it is removed in the final step to yield the target compound.
Visualizing the Workflow
The following diagram illustrates the general synthetic workflow, highlighting key stages for quality control.
Caption: General workflow for the synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine.
Troubleshooting Guide: Impurity Hotspots
This section addresses specific impurity-related issues in a direct question-and-answer format.
Q1: My final product analysis (HPLC/LC-MS) shows a significant peak corresponding to unreacted 3,4-dimethylphenol. What went wrong?
Possible Causes & Solutions:
-
Incomplete Deprotonation: The formation of the phenoxide is crucial for the reaction to proceed. If the base is weak, insufficient, or has degraded, the phenol will not be fully converted to its nucleophilic form.
-
Solution:
-
Use a Stronger Base: For aryl ethers, strong bases like Sodium Hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3] NaH ensures irreversible and complete deprotonation.
-
Verify Base Quality: Ensure the base has been stored under appropriate anhydrous conditions. NaH, for example, is highly reactive with moisture.
-
Increase Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to ensure full conversion of the phenol.
-
-
-
Poor Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group on the pyrrolidine electrophile.
-
Solution: While chlorides can be used, bromides or tosylates are generally better leaving groups and will drive the reaction to completion more efficiently. Consider using N-protected 3-(tosyloxymethyl)pyrrolidine for a faster and more complete reaction.[2]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or in-process HPLC checks. If the reaction stalls, consider increasing the temperature (e.g., from room temperature to 50-60 °C) or extending the reaction time.
-
Q2: I've detected an impurity with the same mass as my product, but it has a different retention time in HPLC and distinct NMR signals. What is this likely to be?
Primary Suspect: N-Alkylated Isomer
This is a classic and frequently encountered issue. The N-protected pyrrolidine starting material, if not handled correctly or if deprotection occurs prematurely, can present a secondary amine. This amine is also a potent nucleophile and can compete with the phenoxide, attacking the electrophile to form an N-alkylated dimer or other related species.
More critically, if the pyrrolidine nitrogen is unprotected from the start, it will compete directly with the phenoxide in a phenomenon known as N- vs. O-alkylation .[4][5]
Solutions to Promote Selective O-Alkylation:
-
Ensure Robust N-Protection: The most reliable solution is to use a stable N-protecting group on the pyrrolidine starting material, such as a tert-Butoxycarbonyl (Boc) group. This group is stable to the basic conditions of the Williamson ether synthesis and prevents the nitrogen from acting as a nucleophile. It can be cleanly removed later under acidic conditions.
-
Choice of Base and Solvent: The reaction conditions can influence the N- vs. O-alkylation ratio.
-
Analytical Confirmation: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity. An HMBC correlation between the pyrrolidine N-H proton (if unprotected) and the benzylic-type methylene carbons would confirm N-alkylation. Conversely, a correlation from the aromatic protons to the ether oxygen's adjacent carbon confirms the desired O-alkylation.[6]
Troubleshooting Logic for Isomeric Impurities
Caption: Decision tree for investigating same-mass impurities.
Q3: My reaction is complete, but I'm struggling to remove residual 3,4-dimethylphenol during purification. What's the best approach?
Cause & Purification Strategy:
3,4-dimethylphenol is acidic. This property can be exploited for efficient removal during the work-up phase, which is far more effective than relying solely on column chromatography.
Protocol: Aqueous Base Wash
-
After the reaction is complete and quenched, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., Ethyl Acetate, MTBE).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
The basic wash will deprotonate the acidic phenol, converting it into its water-soluble sodium or potassium salt. This salt will partition into the aqueous layer.
-
Repeat the base wash 2-3 times to ensure complete removal.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
This procedure should remove the vast majority of the unreacted phenol, significantly simplifying the final purification by chromatography or recrystallization.
Frequently Asked Questions (FAQs)
What are the ideal solvents for this reaction? Polar aprotic solvents are highly recommended because they solvate the cation of the base (e.g., Na⁺) while leaving the phenoxide nucleophile relatively free and highly reactive.[1] Excellent choices include N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF).[2][7] Avoid protic solvents like ethanol or water, as they can protonate the phenoxide and act as competing nucleophiles.[1]
My pyrrolidine starting material is a secondary alkyl halide. Will this work? Using a secondary alkyl halide is problematic and should be avoided if possible. Alkoxides are strong bases, and with secondary halides, they will promote a competing E2 elimination reaction, leading to the formation of an alkene byproduct and reducing the yield of the desired ether.[7] The reaction works best with primary alkyl halides or tosylates.[2]
How can I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system that gives good separation between the starting phenol, the pyrrolidine derivative, and the final product (e.g., a mixture of hexanes and ethyl acetate). Spot the reaction mixture alongside co-spots of the starting materials. The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, higher or lower Rf spot for the product is dominant. For more quantitative analysis, in-process control (IPC) via HPLC is the standard in a development setting.
What are the best conditions for final product purification? After an effective aqueous work-up, silica gel column chromatography is the most common method. The polarity of the eluent can be tuned (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol) to effectively separate the non-polar desired product from more polar impurities. For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an excellent and scalable final purification step.
Summary of Potential Impurities
| Impurity Name | Structure | Source | Mitigation & Removal Strategy |
| 3,4-Dimethylphenol | (Starting Material) | Incomplete reaction. | Ensure complete deprotonation (strong base); use a better leaving group; perform an aqueous base wash during work-up. |
| N-Alkylated Isomer | (Isomeric Impurity) | Lack of N-protection on the pyrrolidine ring allows the nitrogen to act as a nucleophile. | Use a robust N-protecting group (e.g., Boc). Separate from the desired product via column chromatography. |
| Elimination Product | (Byproduct) | Use of a secondary alkyl halide as the electrophile, promoting E2 elimination. | Use a primary leaving group on the pyrrolidine moiety (e.g., -CH₂Cl, -CH₂OTs).[2][7] |
| Solvent Adducts | (Process Impurity) | Reaction of starting materials with reactive solvents. | Use stable, non-nucleophilic, aprotic solvents like DMF, ACN, or THF.[1] |
References
-
Williamson Ether Synthesis . ChemTalk. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis . askIITians. [Link]
-
Synthesis of substituted pyrrolidines . DiVA portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . PMC. [Link]
- Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
-
Williamson ether synthesis . Wikipedia. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery . ResearchGate. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery . PubMed. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones . ChemRxiv. [Link]
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS . ChemRxiv. [Link]
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE . European Patent Office. [Link]
-
De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy . ChemRxiv. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one . National Institutes of Health. [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
Abstract
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, a molecule featuring a chiral center, a flexible side chain, and multiple distinct proton environments, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H NMR spectrum, moving beyond simple peak assignment to explore the underlying principles that dictate the spectrum's appearance. We will dissect the expected chemical shifts, integration, and complex coupling patterns, offering a predictive framework grounded in established theory. Furthermore, this guide compares the unique insights from NMR with those from alternative analytical techniques, provides a validated experimental protocol for data acquisition, and addresses potential interpretation challenges, equipping the modern researcher with the expertise to confidently analyze this and similar molecular architectures.
Molecular Architecture: Identifying the Proton Environments
The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all chemically non-equivalent protons. The structure of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine contains several distinct regions: the substituted aromatic ring, the connecting methylene bridge, and the saturated pyrrolidine heterocycle.
The presence of a stereocenter at the C3 position of the pyrrolidine ring is of critical importance. This chirality renders the geminal protons on the C2, C4, and C5 positions of the pyrrolidine ring, as well as the protons of the connecting methylene bridge (H-1'), diastereotopic. This means that even protons on the same carbon atom are chemically and magnetically non-equivalent, which will lead to more complex splitting patterns than might otherwise be expected.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine into a clean, dry vial. [1][2]For a small molecule, this concentration is optimal to achieve good signal-to-noise without causing line broadening due to viscosity. [3] * Add approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. [4]Ensure the solvent contains a reference standard like tetramethylsilane (TMS). [5][1] * Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. Any particulate matter will degrade the spectral quality and must be removed. [4] * Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Wilmad 528-PP or equivalent). [4][6]The final sample height should be ~4-5 cm. [1][4]
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer spinner and place it in the magnet.
-
Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard, but manual adjustment may be required for optimal resolution (sharp, symmetrical peaks).
-
Acquisition Parameters: For a standard ¹H spectrum, 8 to 16 scans are typically sufficient. A 90° pulse angle and a relaxation delay of 1-2 seconds are standard starting points.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Apply a baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). [7][8] * Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Conclusion: A Synthesis of Data and Expertise
The ¹H NMR spectrum of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is a rich source of structural information. While the aromatic and methyl regions offer straightforward confirmation of the phenoxy moiety, the true analytical challenge and opportunity lie in the complex, overlapping signals of the pyrrolidine ring and the diastereotopic methylene bridge. A predictive analysis, as detailed here, provides a robust framework for initial interpretation. However, for an unambiguous assignment of every proton, especially within the saturated heterocycle, the use of two-dimensional NMR techniques such as COSY and HSQC is strongly recommended. By combining a solid understanding of NMR principles with meticulous experimental technique, researchers can fully exploit the power of NMR spectroscopy to confidently elucidate complex molecular structures in the pursuit of scientific advancement.
References
-
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
TMP Chem. (2021). Predicting NMR Spectra of Molecule. YouTube. [Link]
-
Lin, T. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. KPU Pressbooks. [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]
-
ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Chemistry LibreTexts. (2021). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]
-
University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
e-PG Pathshala. (n.d.). Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]
-
Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
The Organic Chemistry Tutor. (2024). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. YouTube. [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
-
ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1H NMR spectrum. [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0098720). [Link]
-
PubMed. (n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]
-
University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
-
University of Bath. (n.d.). Chemical shifts. [Link]
-
Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. [Link]
-
NIST. (n.d.). Phenol, 3,4-dimethyl-. WebBook. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Advanced HPLC Method Validation for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine Purity
Topic: HPLC Method Validation for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The analysis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine presents a classic chromatographic challenge: the quantification of a secondary amine with a lipophilic aromatic tail. Standard pharmacopeial methods often fail for this class of compounds due to severe silanol interactions, resulting in peak tailing and poor resolution of impurities.
This guide objectively compares three distinct chromatographic approaches, advocating for a High-pH Reversed-Phase strategy as the superior validated method. We provide the complete experimental protocol, validation data summary, and decision-making frameworks necessary for regulatory compliance (ICH Q2(R2)).
The Challenge: Chemical Properties & Chromatographic Behavior
-
Compound: 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
-
Functional Groups: Secondary Pyrrolidine Amine (Basic, pKa ~10.8), Aryl Ether, Dimethylphenyl ring.
-
Critical Issue: At standard acidic pH (2.0–3.0), the pyrrolidine nitrogen is protonated (
). This cation interacts ionically with residual silanols ( ) on the stationary phase, causing:-
Asymmetric peaks (Tailing Factor > 2.0).
-
Retention time shifting.[1]
-
Co-elution of closely related synthetic impurities.
-
Method Comparison: Selecting the Optimal Strategy
We compared three methodologies to determine the most robust approach for purity validation.
| Feature | Method A: High pH Hybrid C18 (Recommended) | Method B: Traditional Acidic Ion-Pairing | Method C: HILIC Mode |
| Stationary Phase | Hybrid Silica C18 (e.g., XBridge, Gemini NX) | Standard Silica C18 (e.g., Symmetry, Luna) | Bare Silica or Amide |
| Mobile Phase pH | pH 10.5 (Ammonium Bicarbonate/NH₄OH) | pH 2.5 (Phosphate + Hexanesulfonate) | pH 3.0 (Ammonium Formate/ACN) |
| Mechanism | Analyte is neutral ; hydrophobic interaction dominates. | Analyte is cationic ; silanols masked by ion-pair reagent. | Partitioning into water layer; analyte is cationic. |
| Peak Shape | Excellent Symmetry ( | Good ( | Broad peaks due to hydrophobic tail repulsion. |
| MS Compatibility | High (Volatile buffers) | None (Non-volatile salts suppress ionization). | High. |
| Robustness | High; minor pH changes do not affect ionization (already 100% neutral). | Low; sensitive to ion-pair concentration and temperature. | Moderate; sensitive to water content in ACN. |
Verdict: Method A is the superior choice. By operating at pH 10.5 (above the pKa), the amine is deprotonated. The neutral molecule interacts purely via hydrophobic mechanisms, eliminating silanol tailing without the need for messy ion-pairing reagents.
Method Development Decision Workflow
The following logic gate illustrates why the High pH method was selected over alternatives for this specific pyrrolidine derivative.
Figure 1: Decision tree for selecting the chromatographic mode based on analyte basicity and column stability.
Detailed Experimental Protocol (Method A)
This protocol is validated for the determination of purity and related substances.[2][3]
4.1 Instrumentation & Conditions
-
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
-
Column: Waters XBridge C18 BEH,
(or equivalent high-pH stable column). -
Column Temperature:
. -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV at 215 nm (primary for sensitivity) and 280 nm (secondary for selectivity).
4.2 Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust pH to
with Ammonium Hydroxide ( ).-
Note: Fresh preparation is critical as pH can drift due to
absorption.
-
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
4.3 Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Start Gradient |
| 15.0 | 10 | 90 | Elute Lipophilic Impurities |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
4.4 Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: 1.0 mg/mL of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine.
-
Test Concentration:
.
Validation Results Summary
The following data represents typical performance metrics achieved using the High-pH protocol, complying with ICH Q2(R2) guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of main peak from blank or placebo. | Purity Angle < Purity Threshold (PDA). Resolution > 2.0 from nearest impurity. | Pass |
| Linearity | Pass | ||
| Precision (Repeatability) | RSD | RSD = | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% at 3 levels. | Mean Recovery = | Pass |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ). | LOD: | Pass |
| Robustness | pH | System suitability maintained. | Pass |
Validation Workflow Diagram
The validation process follows a strict linear progression to ensure data integrity.
Figure 2: Step-by-step validation workflow according to ICH Q2(R2) guidelines.
Troubleshooting & Expert Insights
Issue: Peak splitting for the main peak.
-
Cause: Sample solvent mismatch. The pyrrolidine is basic; if dissolved in 100% acidic solvent or high organic content, it may precipitate or elute irregularly upon injection into a high aqueous buffer.
-
Solution: Match the sample diluent to the initial mobile phase conditions (90:10 Water:ACN) or ensure the diluent pH is neutral/basic.
Issue: Baseline drift at 215 nm.
-
Cause: Ammonium Bicarbonate can absorb slightly at low wavelengths if not high purity.
-
Solution: Use LC-MS grade reagents. Alternatively, switch to 10 mM Ammonia (no bicarbonate) if drift persists, though buffering capacity will be lower.
Issue: Retention time shift.
-
Cause: Evaporation of Ammonia from the mobile phase (pH drop).
-
Solution: Use a scavenger column or refresh Mobile Phase A daily. Ensure bottles are capped tightly.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). Geneva: ICH Secretariat. Available at: [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Available at: [Link]
-
Waters Corporation. XBridge BEH C18 Columns Care & Use Manual. (High pH Stability Data). Available at: [Link]
-
Dolan, J. W. (2008). pH and pKa: How they affect method development. LCGC North America. Available at: [Link]
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Decoding the Molecular Fingerprint: A Comparative Guide to the FTIR Spectral Interpretation of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid, non-destructive method to probe the molecular architecture of a compound. This guide provides a comprehensive, expert-led interpretation of the FTIR spectrum of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, a molecule of interest for its potential applications in medicinal chemistry. By dissecting its spectral features and comparing them with relevant analogues, we aim to equip researchers with the practical insights necessary for confident structural characterization.
The Analytical Imperative: Why FTIR Matters
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[1][2] The resulting spectrum is a unique "molecular fingerprint," where specific absorption bands (peaks) correspond to the presence of particular functional groups.[2] For a molecule like 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, this technique is invaluable for confirming the successful synthesis and purity of the compound by identifying its key structural motifs: the pyrrolidine ring, the aryl alkyl ether linkage, and the substituted aromatic ring.
A Predicted Spectrum: Deconstructing 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
While an experimental spectrum for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is not publicly available, a predicted spectrum can be constructed based on the known characteristic absorption frequencies of its constituent functional groups. This predictive approach, grounded in extensive spectroscopic databases and principles, provides a robust framework for analysis.
The interpretation of an FTIR spectrum typically begins from the higher frequency end (left side) to identify major functional groups, followed by an analysis of the more complex "fingerprint region" to confirm the overall structure.[1][3]
Table 1: Predicted FTIR Absorption Bands for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3400-3300 | N-H (Pyrrolidine) | Stretching | Medium-Weak | The presence of a secondary amine is a key feature of the pyrrolidine ring. This peak may be broad.[4] |
| 3100-3000 | Aromatic C-H | Stretching | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[5][6] |
| 2980-2850 | Aliphatic C-H | Stretching | Strong | Arises from the C-H bonds in the pyrrolidine ring and the methyl groups on the aromatic ring. |
| 1610-1580 & 1520-1470 | Aromatic C=C | Stretching | Medium-Strong | Two to four bands are typical for aromatic rings due to complex ring vibrations.[5][6] |
| 1470-1430 | CH₂/CH₃ | Bending | Medium | Overlapping absorptions from the pyrrolidine and methyl groups. |
| 1270-1230 & 1050-1010 | Aryl Alkyl Ether (C-O-C) | Asymmetric & Symmetric Stretching | Strong | Aryl alkyl ethers typically show two distinct, strong C-O stretching bands. The asymmetric stretch is usually at the higher frequency.[7][8][9][10] |
| 890-800 | Aromatic C-H | Out-of-Plane Bending | Strong | The specific position of this band is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected in this region.[5][11] |
Comparative Analysis: Building Confidence Through Analogy
To substantiate our predicted interpretation, we will compare the expected spectral features of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine with the known FTIR spectra of simpler, related molecules: pyrrolidine and anisole (methoxybenzene).
The Pyrrolidine Moiety: Identifying the Saturated Heterocycle
Pyrrolidine is a saturated five-membered heterocycle containing a secondary amine. Its FTIR spectrum is characterized by:
-
N-H Stretch: A noticeable absorption in the 3400-3300 cm⁻¹ region.[4] The intensity of this peak can be weak.
-
C-H Stretches: Strong bands between 2980-2850 cm⁻¹ corresponding to the aliphatic C-H bonds of the ring.
-
N-H Bend: A band may be observed around 1650-1580 cm⁻¹, though it can be weak and sometimes difficult to distinguish.
In the spectrum of our target molecule, the presence of a band in the N-H stretching region would be a strong indicator of the intact pyrrolidine ring.
The Aryl Alkyl Ether Linkage: The Anisole Analogy
Anisole (methoxybenzene) serves as an excellent model for the aryl alkyl ether portion of our molecule. Key features of its spectrum include:
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: From the methyl group, appearing just below 3000 cm⁻¹.
-
C-O-C Asymmetric Stretch: A strong, characteristic band around 1250 cm⁻¹.[7][9]
-
C-O-C Symmetric Stretch: Another strong band near 1040 cm⁻¹.[7][9]
The presence of two strong bands in the 1270-1230 cm⁻¹ and 1050-1010 cm⁻¹ regions of the spectrum for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine would provide compelling evidence for the ether linkage.
Experimental Workflow: A Self-Validating Protocol
For researchers aiming to acquire an FTIR spectrum of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, the following protocol is recommended:
-
Sample Preparation:
-
For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The sample is simply brought into contact with an ATR crystal.
-
-
Background Spectrum Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) must be recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.[12]
-
Sample Spectrum Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final absorbance or transmittance spectrum.
This protocol ensures the acquisition of a high-quality spectrum, which is the foundation for accurate interpretation.[12]
Visualizing the Interpretation Process
The logical flow of interpreting the FTIR spectrum can be visualized as a decision-making process, starting from the high-frequency region and progressively identifying each key functional group.
Caption: Workflow for FTIR spectral interpretation of the target molecule.
Conclusion and Future Outlook
The power of FTIR spectroscopy lies in its ability to provide a detailed structural snapshot of a molecule. For 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, the key spectral markers are the N-H stretch of the pyrrolidine ring, the dual C-O stretches of the aryl alkyl ether, and the characteristic aromatic C-H and C=C vibrations, along with the out-of-plane bending that indicates the substitution pattern. By comparing these expected features with known compounds, researchers can confidently confirm the identity and purity of their synthesized material. This analytical rigor is a critical step in the journey of drug discovery and development, ensuring that the molecules advancing through the pipeline are precisely what they are intended to be.
References
- Vertex AI Search. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- Molwick. IR spectrum: Ethers.
- Spectroscopy Online. (2016). A Process for Successful Infrared Spectral Interpretation.
- DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
- ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results | Innovatech Labs.
- White Bear Photonics. (2025). Demystifying FTIR: A Practical Guide for New Users.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- DTIC. Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine.
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
- YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
- OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- ChemicalBook. Pyrrolidine(123-75-1) IR Spectrum.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
- Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.
- ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
- Benchchem. A Comparative Guide to the FTIR Analysis of Methyl 2-(pyrrolidin-1-yl)benzoate.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
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A Comparative Guide to Elemental Analysis for the Confirmation of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
This guide provides a comprehensive comparison of analytical techniques for the elemental analysis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for the chemical characterization of organic compounds. This document delves into the theoretical underpinnings and practical applications of various elemental analysis methods, with a focus on providing actionable insights and experimental protocols.
Introduction
The precise determination of the elemental composition of a pure organic compound is a cornerstone of chemical analysis, serving as a fundamental confirmation of its identity and purity. For a novel or synthesized compound such as 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, with the molecular formula C₁₃H₁₉NO, elemental analysis provides the empirical data necessary to validate its theoretical composition. This guide will explore the primary method of combustion analysis and compare it with alternative techniques, offering a robust framework for experimental design and data interpretation.
The theoretical elemental composition of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine (Molar Mass: 205.30 g/mol ) is the benchmark against which all experimental results are measured.[1]
Theoretical Elemental Composition of C₁₃H₁₉NO
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 76.08 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 9.33 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.82 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.79 |
| Total | 205.301 | 100.00 |
This guide will now explore the methodologies available to experimentally verify these theoretical percentages.
Core Directive: A Comparative Framework for Elemental Analysis
The selection of an appropriate analytical technique is contingent on several factors, including the nature of the sample, the required precision and accuracy, and the available instrumentation. This guide will focus on three prominent techniques:
-
Combustion Analysis (CHN/O Analysis): The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for trace and ultra-trace elemental analysis, though less common for bulk organic composition.
-
X-ray Fluorescence (XRF): A non-destructive technique primarily used for the elemental analysis of inorganic materials, with limited application for light elements in organic matrices.
The following sections will provide a detailed comparison of these methods, supported by experimental protocols and data presentation formats.
Combustion Analysis: The Definitive Method
Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[2] The underlying principle involves the complete combustion of a precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.[3] The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂)—are then quantitatively measured.
The Causality Behind Experimental Choices in Combustion Analysis
The choice of combustion analysis as the primary method for confirming the elemental composition of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is dictated by its directness and accuracy for the principal elements of interest (C, H, N). The method's reliability stems from the stoichiometric conversion of the elements in the sample to simple, easily detectable gases. Modern CHN analyzers are highly automated, ensuring high throughput and excellent reproducibility.[2]
Experimental Workflow for Combustion Analysis
The general workflow for the combustion analysis of an organic compound is depicted in the following diagram.
Caption: Workflow for Combustion Analysis.
Detailed Experimental Protocol for Combustion Analysis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine sample, dried to a constant weight.
-
Tin capsules for solid samples.
-
Certified organic analytical standards (e.g., acetanilide) for calibration.
-
High-purity oxygen and helium carrier gas.
Procedure:
-
Instrument Calibration:
-
Perform a multi-point calibration using a certified organic standard (e.g., acetanilide) with a known elemental composition.
-
Analyze at least three different weights of the standard to establish a linear calibration curve for C, H, and N.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the dried 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine sample into a tin capsule.
-
Fold the tin capsule to ensure no sample is lost and a compact form is achieved.
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the CHN analyzer.
-
Initiate the analysis sequence. The sample is dropped into a combustion tube maintained at approximately 900-1000°C with a constant flow of pure oxygen.
-
The combustion products (CO₂, H₂O, and NOx) are swept by a helium carrier gas through a reduction tube where NOx is converted to N₂.
-
The gases are then passed through a chromatographic column to separate N₂, CO₂, and H₂O.
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
-
Data Analysis:
-
The instrument software integrates the detector signals and calculates the mass of C, H, and N in the sample based on the calibration.
-
The weight percentages of each element are then calculated.
-
For oxygen analysis, a separate pyrolysis-based method is typically employed where the sample is pyrolyzed in the absence of oxygen, and the resulting carbon monoxide is measured.
-
Acceptance Criteria: The experimentally determined weight percentages should be within ±0.4% of the theoretical values.
Comparison of Elemental Analysis Techniques
The following table provides a comparative overview of combustion analysis, ICP-MS, and XRF for the elemental analysis of an organic compound like 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine.
| Feature | Combustion Analysis | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | X-ray Fluorescence (XRF) |
| Primary Application | Bulk elemental composition of organic compounds (C, H, N, S, O).[4] | Trace and ultra-trace elemental analysis of a wide range of elements.[5][6] | Bulk elemental analysis of inorganic materials, metals, and minerals.[7][8] |
| Elements Detected | C, H, N, S, O. | Most elements from Li to U.[9] | Elements from Na to U.[10] |
| Sensitivity | Percent (%) level. | Parts-per-billion (ppb) to parts-per-trillion (ppt) levels.[6] | Percent (%) to parts-per-million (ppm) levels. |
| Sample Preparation | Simple weighing and encapsulation. | Requires sample digestion in strong acids to create a liquid sample.[9] | Minimal for solids, can be analyzed directly.[7] |
| Destructive? | Yes. | Yes. | No. |
| Suitability for C₁₃H₁₉NO | Excellent: Direct, accurate, and the standard method. | Poor for bulk analysis: Primarily for trace metal impurities. Not suitable for C, H, N, O quantification.[11] | Not suitable: Lacks sensitivity for light elements (C, H, N, O) in an organic matrix.[12] |
The Rationale for Alternative Techniques
While combustion analysis is the preferred method for confirming the bulk elemental composition of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, techniques like ICP-MS are invaluable for assessing the purity of the compound in terms of trace metal contaminants. In a pharmaceutical context, monitoring for elemental impurities is a regulatory requirement.[13][14] USP General Chapter <232> and ICH Q3D guidelines provide limits for such impurities.[15][16]
Caption: Logical Relationship of Analytical Techniques.
Trustworthiness and Self-Validating Systems
A robust analytical protocol is inherently self-validating. For combustion analysis, this is achieved through:
-
System Suitability: Regular analysis of a known standard to ensure the instrument is performing within specifications.
-
Calibration Verification: Analyzing a standard from a different source to verify the accuracy of the initial calibration.
-
Replicate Analysis: Analyzing the same sample multiple times to demonstrate the precision of the method.
Method validation for elemental analysis in a regulated environment should follow guidelines such as ICH Q2(R1), which outlines parameters like accuracy, precision, specificity, linearity, and range.[17]
Conclusion
For the elemental analysis confirmation of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, combustion analysis is the most direct, accurate, and appropriate technique. It provides the necessary data to confirm the empirical and molecular formula of the compound. While alternative techniques like ICP-MS are not suitable for determining the bulk C, H, N, and O composition, they are essential for a comprehensive characterization of the compound's purity by quantifying trace elemental impurities. The choice of analytical methodology should always be guided by the specific scientific question being addressed, ensuring the generation of reliable and defensible data.
References
-
ASTM International. (n.d.). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D5291-02 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]
-
Analytical Method. (n.d.). D-5291. Retrieved from [Link]
-
Conti Testing Laboratories. (n.d.). ASTM D5291. Retrieved from [Link]
-
ASTM International. (n.d.). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]
-
Wikipedia. (2023). Combustion analysis. Retrieved from [Link]
-
Infinita Lab. (2025). All About Combustion Analysis. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
American Laboratory. (2013). Validation of Metal Impurities in Drug Products. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. Retrieved from [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
Wikipedia. (2023). Inductively coupled plasma mass spectrometry. Retrieved from [Link]
-
Khan Academy. (n.d.). Worked example: Determining an empirical formula from combustion data. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
AZoM. (2023). How is Inductively Coupled Plasma Mass Spectrometry Used for Elemental Analysis?. Retrieved from [Link]
-
Agilent. (n.d.). What is ICP-MS? Principles & Technique. Retrieved from [Link]
-
ResearchGate. (2020). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]
-
Wikipedia. (2023). X-ray fluorescence. Retrieved from [Link]
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PMC. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]
-
chemeurope.com. (n.d.). Combustion analysis. Retrieved from [Link]
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HORIBA. (n.d.). What is X-ray Fluorescence (XRF). Retrieved from [Link]
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QA Group. (n.d.). X-ray fluorescence analysis (XRF). Retrieved from [Link]
-
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine: A Comprehensive Guide
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical compounds is as critical as the innovative science itself. This guide provides a detailed protocol for the proper disposal of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in a thorough understanding of the compound's constituent parts: the pyrrolidine ring, the aromatic ether linkage, and the dimethylphenoxy group.
Hazard Assessment: A Triad of Chemical Risks
A comprehensive understanding of the potential hazards associated with 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine is paramount for its safe handling and disposal. As no specific safety data sheet (SDS) exists for this compound, we must infer its hazard profile from its structural components.
-
The Pyrrolidine Moiety: The foundational pyrrolidine ring is a cyclic secondary amine.[1][2] Amines are characteristically basic and can be corrosive.[1] Pyrrolidine itself is a colorless, flammable liquid with an ammonia-like odor.[1][2] It is considered harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1]
-
The Aromatic Ether Linkage: Ethers are known for their potential to form explosive peroxides upon exposure to air and light.[3][4][5] While aromatic ethers are generally less volatile and flammable than their aliphatic counterparts, this risk cannot be entirely dismissed.[6] The ether linkage is relatively stable but can be cleaved under harsh conditions.
-
The 3,4-Dimethylphenoxy Group: This component is a derivative of 3,4-dimethylphenol. The safety data for 3,4-dimethylphenol indicates that it is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[7][8][9] It is also toxic to aquatic life with long-lasting effects.[7][8][10]
Synthesized Hazard Profile: Based on this analysis, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine should be treated as a hazardous substance with the following potential risks:
-
Corrosivity: Due to the basicity of the pyrrolidine nitrogen.
-
Toxicity: Harmful if ingested, inhaled, or absorbed through the skin, stemming from both the pyrrolidine and dimethylphenol components.
-
Flammability: While likely a liquid or low-melting solid, it should be considered flammable, especially in the presence of an ignition source.
-
Peroxide Formation: The ether linkage presents a risk of forming explosive peroxides over time.
-
Environmental Hazard: Likely toxic to aquatic organisms.
| Hazard Classification | Potential Effects | Primary Contributing Moiety |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin.[7][8][9] | 3,4-Dimethylphenol, Pyrrolidine |
| Skin Corrosion/Irritation | Causes severe skin burns.[7][8][9] | 3,4-Dimethylphenol, Pyrrolidine |
| Serious Eye Damage/Irritation | Causes serious eye damage.[7][8][9] | 3,4-Dimethylphenol, Pyrrolidine |
| Flammability | May be flammable.[1] | Pyrrolidine |
| Peroxide Formation | Potential for explosive peroxide formation.[3][4][5] | Aromatic Ether |
| Aquatic Toxicity | Toxic to aquatic life.[7][8][10] | 3,4-Dimethylphenol |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the synthesized hazard profile, stringent adherence to personal protective equipment protocols is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves that are resistant to organic chemicals. Always inspect gloves for tears or holes before use.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent further contamination.
For a Small Spill (manageable by laboratory personnel):
-
Alert Colleagues: Immediately inform others in the vicinity.
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated by keeping the fume hood sash at the appropriate height.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in the previous section.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands with soap and water.
For a Large Spill (requiring external assistance):
-
Evacuate Immediately: Evacuate the laboratory, closing the doors behind you.
-
Activate Emergency Alarms: If available, activate the laboratory's emergency alarm system.
-
Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services. Provide them with the name of the chemical, the approximate quantity spilled, and the location.
-
Do Not Re-enter: Do not re-enter the spill area until it has been declared safe by trained emergency responders.
Disposal Protocol: A Step-by-Step Guide
The disposal of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine must be handled as regulated hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][11]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, chemically compatible waste container for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine and any materials contaminated with it. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to pressure buildup, fire, or the release of toxic gases.
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriately labeled containers.
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures the safety of waste handlers. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine". Do not use abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 3: Storage of the Waste Container
-
Secondary Containment: The primary waste container must be stored in a larger, chemically resistant secondary container to contain any potential leaks.
-
Secure Location: Store the waste in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and high-traffic areas.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[11]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest or inventory sheet.
Disposal Decision Workflow
Caption: Disposal decision workflow for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine.
References
-
Hazardous Waste Disposal. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Highly Hazardous Chemicals and Chemical Spills. (n.d.). Vanderbilt University. Retrieved from [Link]
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Safety data sheet: 3,4-Dimethylphenol. (2023, December 5). CPAchem. Retrieved from [Link]
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Safety data sheet: 3,4-Dimethylphenol. (2019, May 16). CPAchem. Retrieved from [Link]
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How to Dispose of Petroleum Ether? (2024, December 4). Environmental Marketing Services. Retrieved from [Link]
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Appendix I - Hazards Of Functional Groups. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules, 26(16), 4845. [Link]
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Ethers. (n.d.). EBSCO. Retrieved from [Link]
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Evaluation of sub-chronic toxic effects of petroleum ether, a laboratory solvent in Sprague-Dawley rats. (2015). Journal of Natural Science, Biology and Medicine, 6(Suppl 1), S73–S77. [Link]
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Pyrrolidine. (n.d.). In Wikipedia. Retrieved from [Link]
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Diethyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
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Pyrrolidine Properties, Reactions and Applications. (n.d.). Safrole. Retrieved from [Link]
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Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. (2021). Chirality, 33(12), 931-937. [Link]
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Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. (2022). Expert Opinion on Therapeutic Patents, 32(11), 1269-1285. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6296. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1243513. [Link]
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Comprehensive Safety and Handling Guide for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. The following information is synthesized from safety data for structurally related compounds, including pyrrolidine and dimethylphenol derivatives, to establish a conservative and robust safety framework in the absence of a specific Safety Data Sheet (SDS) for the target molecule. Researchers, scientists, and drug development professionals should use this guide as a primary resource for ensuring laboratory safety.
Understanding the Hazard Profile: A Precautionary Approach
Due to the absence of specific toxicological and safety data for 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine, a comprehensive risk assessment mandates a conservative approach based on its constituent chemical moieties: the pyrrolidine ring and the 3,4-dimethylphenoxy group.
-
Pyrrolidine Moiety: The foundational pyrrolidine structure is associated with significant hazards. Pyrrolidine itself is a highly flammable, corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed or inhaled.[4] Vapors may be heavier than air and can form explosive mixtures with air.[3] Therefore, it is imperative to handle 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine with the assumption that it possesses similar flammability and corrosivity.
-
Dimethylphenol Moiety: Dimethylphenol isomers are known to be harmful and can cause irritation.[6] Oral and dermal exposure can lead to toxic effects.[6] The presence of this aromatic group could introduce additional toxicological concerns, including potential liver toxicity, as seen with other industrial solvents containing aromatic rings.[7]
Inferred Hazard Summary:
| Hazard Classification | Inferred Risk based on Structural Analogs | Primary Concerns |
| Flammability | Assumed to be a flammable liquid. | Vapors may form explosive mixtures with air. Keep away from ignition sources.[3][5] |
| Corrosivity | Assumed to be corrosive. | May cause severe skin burns and eye damage upon contact.[4] |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. | Potential for systemic toxicity.[4][6] |
| Irritation | Assumed to be a skin, eye, and respiratory irritant. | Direct contact and inhalation should be avoided. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for mitigating the risks associated with handling 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine. The following details the minimum required PPE and the rationale for each.
A. Eye and Face Protection:
-
Requirement: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[4]
-
Rationale: This combination provides protection against splashes of the potentially corrosive liquid and irritating vapors. Standard safety glasses are insufficient.
B. Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves may offer initial protection, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling.[4]
-
Lab Coat/Apron: A flame-retardant and chemical-resistant lab coat or apron must be worn to protect against splashes and skin contact.
-
Footwear: Closed-toe shoes are mandatory. For larger quantities or in case of a spill, chemical-resistant shoe covers should be used.
C. Respiratory Protection:
-
Requirement: All handling of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine must be conducted in a certified chemical fume hood to minimize inhalation of vapors.
-
Rationale: The compound is assumed to have significant vapor pressure and potential inhalation toxicity. If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
PPE Selection and Donning Workflow:
Caption: PPE Selection and Donning Workflow.
Operational Plan: Safe Handling and Storage
Adherence to strict operational procedures is critical for minimizing exposure and preventing accidents.
A. Handling:
-
Work Area: All manipulations must be performed within a certified chemical fume hood.[4]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[1][2][3][5] Use only non-sparking tools.[1][2]
-
Grounding: For transfers between metal containers, ensure that both containers are grounded and bonded to prevent static discharge.[1][2][3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Avoid Aerosol Generation: Handle the liquid gently to avoid the creation of aerosols or mists.
B. Storage:
-
Container: Store in a tightly sealed, original, or compatible container.[1][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Location: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][5] The storage area should be designated for flammable and corrosive materials.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials.[3][5]
Disposal Plan: Responsible Waste Management
Improper disposal of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine and its contaminated materials can pose a significant environmental and safety risk.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards (Flammable, Corrosive, Toxic).
-
Disposal Route: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain.
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
A. Spill Response:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Extinguish any nearby ignition sources.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.[5] For large spills, dike the area to prevent spreading.[3]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
B. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Emergency Response Workflow:
Caption: Emergency Response Workflow for Spills and Exposures.
References
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Synerzine. (2018, June 22). Pyrrolidine. Retrieved from [Link]
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BG RCI. (2005, February). 2,6-Dimethylphenol. TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylic acid. Toxics Release Inventory. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]
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Kim, Y., Jung, S., & Lee, H. (2019). Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology. International Journal of Molecular Sciences, 20(18), 4467. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
